WAY-100635 maleate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WAY-100635 Maleate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-100635 maleate is a well-characterized pharmacological tool with a dual mechanism of action that has been pivotal in neuroscience research. Primarily recognized as a potent and selective "silent" antagonist of the serotonin 1A (5-HT1A) receptor, it exhibits high affinity for this receptor subtype without eliciting any intrinsic agonist activity. This property makes it an invaluable agent for elucidating the physiological and pathological roles of the 5-HT1A receptor. Furthermore, subsequent research has revealed that WAY-100635 also functions as a potent full agonist at the dopamine D4 receptor, adding a layer of complexity to its pharmacological profile that researchers must consider. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.
Core Mechanism of Action
WAY-100635 is a phenylpiperazine derivative that acts as a highly selective and potent antagonist at the 5-HT1A receptor.[1][2] Its "silent" antagonist profile signifies that it binds to the receptor with high affinity but does not initiate the intracellular signaling cascade typically associated with agonist binding.[3] This blockade prevents endogenous serotonin and exogenous 5-HT1A agonists from activating the receptor.
In addition to its well-established 5-HT1A antagonism, WAY-100635 has been identified as a potent full agonist at the dopamine D4 receptor.[4] This agonistic activity at D4 receptors can contribute to its overall pharmacological effects and should be taken into account when interpreting experimental results.
Quantitative Pharmacological Data
The binding affinity and functional potency of WAY-100635 at its primary and secondary targets have been extensively quantified. The following tables summarize key in vitro parameters.
Table 1: 5-HT1A Receptor Binding Affinity and Functional Potency
| Parameter | Value | Species/Tissue | Reference(s) |
| IC50 | 1.35 nM | Rat Hippocampus | [5] |
| 0.91 nM | - | ||
| Ki | 0.39 nM | - | |
| pIC50 | 8.87 | Rat Hippocampal Membranes | |
| pA2 | 9.71 | Guinea-Pig Ileum |
Table 2: Dopamine Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Functional Activity (EC50 in nM) | Cell Line | Reference(s) |
| D4.2 | 16 | - | - | |
| D4.4 | 3.3 | 9.7 (agonist) | HEK-293 | |
| D2L | 940 | Weak antagonist | HEK-293 | |
| D3 | 370 | - | - |
Signaling Pathways
The dual action of WAY-100635 results in the modulation of distinct signaling cascades.
5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor but does not trigger this conformational change, thereby blocking the inhibitory signal.
Dopamine D4 Receptor Agonism
As a full agonist at the dopamine D4 receptor, WAY-100635 initiates a signaling cascade that involves the transactivation of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This G-protein dependent process leads to the activation of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to characterize the mechanism of action of WAY-100635.
Radioligand Binding Assays
These assays are used to determine the affinity of WAY-100635 for its target receptors.
-
Objective: To quantify the binding affinity (Ki or Kd) of WAY-100635 for 5-HT1A and dopamine receptors.
-
Materials:
-
Radioligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT for 5-HT1A receptors).
-
Cell membranes expressing the receptor of interest (e.g., from rat hippocampus or transfected cell lines).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of WAY-100635.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value.
-
In Vivo Electrophysiology
This technique is used to assess the functional effects of WAY-100635 on neuronal activity.
-
Objective: To determine if WAY-100635 has agonist or antagonist effects on the firing rate of neurons, particularly serotonergic neurons in the dorsal raphe nucleus.
-
Materials:
-
Anesthetized or freely moving animal model (e.g., rat).
-
Stereotaxic apparatus.
-
Recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound and a 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Procedure:
-
Implant a recording electrode in the brain region of interest (e.g., dorsal raphe nucleus).
-
Record the baseline firing rate of a single neuron.
-
Administer WAY-100635 and record any changes in the firing rate to assess for intrinsic activity.
-
Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing.
-
Administer WAY-100635 prior to the agonist to determine if it can block the agonist-induced inhibition.
-
Analyze the firing rate data (spikes/second) before and after drug administration.
-
In Vivo Microdialysis
Microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Objective: To investigate the effect of WAY-100635 on extracellular levels of serotonin and dopamine.
-
Materials:
-
Freely moving animal model (e.g., rat) with a guide cannula implanted in the brain region of interest.
-
Microdialysis probe.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Procedure:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer WAY-100635 systemically or locally via the probe.
-
Continue collecting dialysate samples to measure changes in neurotransmitter concentrations.
-
Analyze the samples using HPLC-ECD to quantify serotonin and dopamine levels.
-
Positron Emission Tomography (PET) Imaging
PET imaging with a radiolabeled form of WAY-100635 allows for the in vivo visualization and quantification of 5-HT1A receptors in the brain.
-
Objective: To measure the density and distribution of 5-HT1A receptors in the living brain.
-
Materials:
-
Radiotracer: [11C]WAY-100635.
-
PET scanner.
-
Human or non-human primate subject.
-
Data analysis software.
-
-
Procedure:
-
Synthesize [11C]WAY-100635.
-
Administer the radiotracer to the subject via intravenous injection.
-
Acquire dynamic PET scans over a period of time (e.g., 90 minutes).
-
Reconstruct the PET images.
-
Analyze the data using kinetic modeling, often with the cerebellum as a reference region, to quantify receptor binding potential.
-
Conclusion
This compound is a powerful and versatile research tool with a well-defined dual mechanism of action. Its primary role as a potent and selective silent 5-HT1A receptor antagonist has been instrumental in advancing our understanding of the serotonergic system. The subsequent discovery of its potent agonism at the dopamine D4 receptor highlights the importance of a thorough pharmacological characterization of research compounds. For scientists and drug development professionals, a comprehensive understanding of WAY-100635's properties, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results. The quantitative data, detailed methodologies, and visual aids provided herein serve as a valuable resource for leveraging this important pharmacological agent in future research endeavors.
References
- 1. Dopamine D(4) and D(2L) Receptor Stimulation of the Mitogen-Activated Protein Kinase Pathway Is Dependent on trans-Activation of the Platelet-Derived Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-100635 Maleate: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-100635, chemically known as N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. It also exhibits notable agonist activity at the dopamine D4 receptor. This dual activity makes it a valuable pharmacological tool for research in neuroscience and drug development. This technical guide provides an in-depth overview of the synthesis, chemical properties, and key experimental protocols related to WAY-100635 maleate.
Chemical Properties
This compound is an off-white to white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate | [1] |
| Molecular Formula | C₂₅H₃₄N₄O₂ · C₄H₄O₄ | [2][3] |
| Molecular Weight | 538.64 g/mol | [2][3] |
| CAS Number | 1092679-51-0 | |
| Appearance | Off-white solid | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in water to 25 mM, DMSO (>10 mg/mL), and Ethanol. Warming may be required for complete solubilization. | |
| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C for up to 3 months. |
Synthesis of this compound
Disclaimer: The following protocol is a generalized representation based on available literature for similar compounds and should be adapted and optimized by qualified chemists.
Generalized Synthetic Pathway
Experimental Protocol (Generalized)
Step 1: Synthesis of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridinyl)amine (Intermediate C)
-
To a solution of 1-(2-methoxyphenyl)piperazine (A) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
-
Add N-(2-chloroethyl)-N-(2-pyridinyl)amine (B) to the mixture.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate amine (C).
Step 2: Synthesis of WAY-100635 Free Base (E)
-
Dissolve the intermediate amine (C) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (D) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain WAY-100635 free base (E).
Step 3: Preparation of this compound Salt (G)
-
Dissolve the purified WAY-100635 free base (E) in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of maleic acid (F) (1 equivalent) in the same solvent.
-
Stir the mixture, which may result in the precipitation of the maleate salt.
-
If precipitation does not occur, the salt can be precipitated by the addition of a less polar solvent (e.g., diethyl ether).
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound (G).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for the purity determination of this compound.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized. |
| Detection | UV detection at an appropriate wavelength (e.g., 254 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
| Temperature | Ambient or controlled (e.g., 25°C). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected chemical shifts would correspond to the protons and carbons of the methoxyphenyl, piperazine, ethyl, pyridinyl, cyclohexyl, and maleate moieties.
Biological Activity and Signaling Pathways
WAY-100635 is a potent and selective antagonist for the 5-HT1A receptor and also acts as an agonist at the dopamine D4 receptor.
Receptor Binding Affinity
The following table summarizes the binding affinities of WAY-100635 for its primary targets.
| Receptor | Parameter | Value | Species | Reference |
| 5-HT1A | IC₅₀ | 2.2 nM | Rat | |
| Kᵢ | 0.84 nM | Rat | ||
| pIC₅₀ | 8.87 | Rat | ||
| K𝘥 | 0.37 nM | Rat | ||
| Dopamine D4 | Kᵢ | 16 nM | Human | |
| K𝘥 | 2.4 nM | Human | ||
| EC₅₀ | 9.7 nM | Human | ||
| Dopamine D2L | Kᵢ | 940 nM | Human | |
| Dopamine D3 | Kᵢ | 370 nM | Human | |
| α1-adrenergic | pIC₅₀ | 6.6 | - |
Signaling Pathways
5-HT1A Receptor Antagonism
As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor without activating it, thereby blocking the binding of the endogenous agonist, serotonin. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, WAY-100635 prevents the downstream inhibitory effects of serotonin.
Dopamine D4 Receptor Agonism
WAY-100635 acts as an agonist at the dopamine D4 receptor, which is also a Gi/o-coupled GPCR. Activation of the D4 receptor by WAY-100635 leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, mimicking the effect of dopamine at this receptor subtype.
Experimental Protocols
[³H]WAY-100635 Radioligand Binding Assay (Saturation Assay)
This protocol describes a typical saturation binding assay to determine the K𝘥 and Bₘₐₓ of [³H]WAY-100635 for the 5-HT1A receptor in a membrane preparation.
Materials:
-
[³H]WAY-100635
-
Unlabeled WAY-100635 (for non-specific binding)
-
Membrane preparation containing 5-HT1A receptors (e.g., from rat hippocampus)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Prepare dilutions of [³H]WAY-100635 in assay buffer to cover a concentration range that brackets the expected K𝘥 (e.g., 0.01 to 5 nM).
-
Set up assay tubes in triplicate for total binding and non-specific binding for each concentration of [³H]WAY-100635.
-
To total binding tubes , add assay buffer, membrane preparation, and the appropriate dilution of [³H]WAY-100635.
-
To non-specific binding tubes , add assay buffer, membrane preparation, a high concentration of unlabeled WAY-100635 (e.g., 10 µM), and the appropriate dilution of [³H]WAY-100635.
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Analyze the data by subtracting the counts from the non-specific binding tubes from the total binding tubes to obtain specific binding. Plot the specific binding versus the concentration of [³H]WAY-100635 and fit the data using non-linear regression to determine the K𝘥 and Bₘₐₓ.
Conclusion
This compound is a critical tool for neuropharmacological research due to its high affinity and selectivity as a 5-HT1A receptor antagonist, coupled with its agonist activity at dopamine D4 receptors. Understanding its synthesis, chemical properties, and interaction with its target receptors is essential for its effective use in elucidating the roles of these receptors in health and disease. This guide provides a foundational overview to aid researchers in their work with this important compound.
References
WAY-100635: A Technical Guide to its High-Affinity Binding at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of WAY-100635, a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor. WAY-100635 is a critical tool in neuroscience research, enabling the detailed study of 5-HT1A receptor function and its role in various physiological and pathological processes. Its high affinity and selectivity have also made it a benchmark compound in the development of novel therapeutics targeting the serotonergic system.
Quantitative Binding Affinity Data
WAY-100635 exhibits sub-nanomolar affinity for the 5-HT1A receptor across various experimental paradigms. The following table summarizes key quantitative data from in vitro binding assays.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.39 nM | - | - | [1][2] |
| Ki | 0.84 nM | Rat | - | [3][4] |
| IC50 | 0.91 nM | - | - | [1] |
| IC50 | 2.2 nM | Rat | - | |
| IC50 | 1.35 nM | - | - | |
| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | |
| pIC50 | 8.9 | - | - | |
| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | |
| Kd | 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | |
| Bmax | 15.1 ± 0.2 fmol/mg protein | Rat Hippocampal Membranes | [3H]WAY-100635 |
WAY-100635 demonstrates high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity compared to other serotonin receptor subtypes and various other neurotransmitter receptors. It is also noteworthy that WAY-100635 has been identified as a potent agonist for the dopamine D4 receptor.
Experimental Protocols
The determination of WAY-100635 binding affinity is primarily achieved through radioligand binding assays. Below are detailed methodologies for saturation and competition binding experiments.
I. Membrane Preparation from Rat Hippocampus
This protocol outlines the preparation of crude synaptic membranes from rat brain tissue, a common source of 5-HT1A receptors for in vitro binding studies.
-
Tissue Dissection: Hippocampi are rapidly dissected from rat brains on ice.
-
Homogenization: The tissue is homogenized in 30 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a tissue homogenizer.
-
Incubation and Centrifugation: The homogenate is incubated at room temperature for 30 minutes to facilitate the breakdown of endogenous ligands. This is followed by centrifugation at 43,000 x g for 20 minutes at 4°C.
-
Washing: The resulting pellet is washed by resuspending it in fresh Tris-HCl buffer and repeating the centrifugation step twice.
-
Final Preparation: The final pellet is resuspended in the assay buffer to a desired protein concentration, typically determined by a protein assay like the Bradford or BCA method.
II. Radioligand Binding Assays
These assays are typically performed in 96-well plates.
A. Saturation Binding Assay (to determine Kd and Bmax of a radioligand like [3H]WAY-100635)
-
Assay Components:
-
Membrane Suspension: Aliquots of the prepared rat hippocampal membranes.
-
Radioligand: [3H]WAY-100635 at varying concentrations (e.g., 0.01 to 5 nM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin or WAY-100635) to saturate all specific binding sites.
-
-
Procedure:
-
To each well, add the assay buffer, the radioligand at a specific concentration, and the membrane suspension.
-
For determining non-specific binding, add the non-labeled competing ligand to a parallel set of wells.
-
Incubate the plates at 25°C for a sufficient time to reach equilibrium (note: the binding of [3H]WAY-100635 is slow and may require several hours).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of the competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of the competing ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot specific binding as a function of the radioligand concentration. The data are then fitted to a one-site binding model using non-linear regression to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites).
-
B. Competition Binding Assay (to determine the Ki of a non-labeled compound like WAY-100635)
-
Assay Components:
-
Membrane Suspension: Aliquots of the prepared rat hippocampal membranes.
-
Radioligand: A fixed concentration of a suitable 5-HT1A radioligand, typically an agonist like [3H]8-OH-DPAT, used at a concentration close to its Kd.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Competing Ligand: WAY-100635 at a range of concentrations.
-
-
Procedure:
-
To each well, add the assay buffer, the fixed concentration of the radioligand, the competing ligand (WAY-100635) at varying concentrations, and the membrane suspension.
-
Include control wells for total binding (no competing ligand) and non-specific binding (a high concentration of a known 5-HT1A ligand).
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand (WAY-100635).
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described above.
Caption: Principle of a competitive radioligand binding assay for WAY-100635.
References
- 1. Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-100635: A Technical Guide to Serotonin Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological profile of WAY-100635, focusing on its binding affinity and functional selectivity for serotonin (5-HT) receptor subtypes and other key central nervous system targets.
Executive Summary
WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a widely utilized pharmacological tool renowned for its potent and highly selective antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2][3][4] Its high affinity for the 5-HT1A subtype has established it as a benchmark antagonist for both in vitro and in vivo studies, including its use as a radioligand for Positron Emission Tomography (PET) imaging.[4] However, a comprehensive understanding of its selectivity profile is critical for the accurate interpretation of experimental results. While demonstrating remarkable selectivity for the 5-HT1A receptor over other 5-HT subtypes, WAY-100635 also exhibits significant affinity and functional activity at the dopamine D4 receptor, a factor that requires careful consideration in experimental design.
Receptor Binding Affinity Profile
The selectivity of WAY-100635 is primarily defined by its differential binding affinities across various neurotransmitter receptors. The following tables summarize key quantitative data from radioligand binding assays.
Serotonin (5-HT) Receptor Subtypes
WAY-100635 displays sub-nanomolar affinity for the 5-HT1A receptor, with over 100-fold greater selectivity for this subtype compared to other 5-HT receptors.
| Receptor Subtype | Ligand/Assay Condition | Affinity (Ki, nM) | Affinity (IC50, nM) | pIC50 / pKi | Reference(s) |
| 5-HT1A | 0.39 | ||||
| 5-HT1A | 0.91 | ||||
| 5-HT1A | Displacement of [3H]8-OH-DPAT | 1.35 | 8.87 | ||
| Human 5-HT1A | 9.51 (pKi) | ||||
| Rat 5-HT1A | [3H]WAY-100635 saturation | 0.10 (Kd) | |||
| 5-HT2B | 24 | ||||
| 5-HT7 | No Affinity |
Other CNS Receptors (Dopaminergic, Adrenergic)
While highly selective within the serotonin receptor family, WAY-100635 shows notable affinity for several other receptors, most significantly the dopamine D4 subtype.
| Receptor Family | Receptor Subtype | Affinity (Ki, nM) | pIC50 / pKi | Reference(s) |
| Dopamine | D2L | 940 | ||
| D2L | 420 | |||
| D3 | 370 | |||
| D4.2 | 16 | |||
| D4.4 | 3.3 | 7.42 (pKi) | ||
| D4.2 ([3H]WAY-100635) | 2.4 (Kd) | |||
| Adrenergic | α1 | 6.6 (pIC50) | ||
| α1A | 19.9 |
Functional Activity Profile
Functional assays are essential to characterize a ligand as an antagonist, agonist, partial agonist, or inverse agonist. WAY-100635 is a potent "silent" antagonist at 5-HT1A receptors, meaning it blocks the receptor without intrinsic activity. Conversely, it demonstrates potent agonist activity at dopamine D4 receptors.
| Receptor Subtype | Functional Parameter | Value | Activity | Reference(s) |
| 5-HT1A | pA2 | 9.71 | Antagonist | |
| Human 5-HT1A | pKB | 9.47 | Antagonist | |
| Dopamine D4.4 | EC50 | 9.7 nM | Full Agonist | |
| Dopamine D4.4 | pEC50 | 6.63 | Agonist (19% Emax) | |
| Dopamine D4.4 | pKB | 7.09 | Antagonist | |
| Dopamine D2L | Weak | Antagonist |
Experimental Protocols
The data presented were generated using standardized pharmacological assays. Detailed methodologies for two key in vitro assays are provided below.
Protocol: Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
1. Membrane Preparation:
- Tissues (e.g., rat hippocampus) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., via BCA assay). Membranes are stored at -80°C.
2. Binding Assay:
- The assay is conducted in 96-well plates with a final volume of 250-500 µL.
- To each well, add:
- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- Membrane preparation (50-120 µg protein for tissue).
- A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors). The concentration is typically near the Kd value of the radioligand.
- A range of concentrations of the unlabeled test compound (e.g., WAY-100635).
- Total Binding wells contain radioligand and membranes only.
- Non-specific Binding (NSB) wells contain radioligand, membranes, and a high concentration of a known saturating ligand (e.g., 10 µM serotonin) to displace all specific binding.
- Plates are incubated (e.g., 60 minutes at 30°C) to reach equilibrium.
3. Filtration and Counting:
- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.
- Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- Filters are dried, and a scintillation cocktail is added.
- The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting NSB from the total binding.
- Competition binding data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [35S]GTPγS Functional Assay
This functional assay measures G-protein activation following receptor stimulation, allowing for the characterization of ligand efficacy (agonist, antagonist, etc.).
1. Membrane Preparation:
- Membranes are prepared from cells expressing the receptor of interest, as described in the radioligand binding protocol (Section 4.1).
2. GTPγS Binding Assay:
- The assay is conducted in 96-well plates in an assay buffer typically containing MgCl2, EDTA, NaCl, and GDP (to facilitate the exchange of [35S]GTPγS).
- To each well, add:
- Membrane preparation.
- The test compound at various concentrations. To test for antagonist activity, membranes are pre-incubated with the antagonist (e.g., WAY-100635) before adding a known agonist.
- The reaction is initiated by adding [35S]GTPγS (a non-hydrolyzable GTP analog).
- Basal Binding wells contain membranes and [35S]GTPγS only.
- Agonist-Stimulated Binding wells contain membranes, a known agonist, and [35S]GTPγS.
- Plates are incubated (e.g., 30-60 minutes at 30°C).
3. Filtration and Counting:
- The reaction is terminated by rapid filtration, similar to the binding assay, to separate bound from free [35S]GTPγS.
- Radioactivity is quantified by scintillation counting.
4. Data Analysis:
- For Agonists: Data are plotted as % stimulation over basal versus log agonist concentration. EC50 (potency) and Emax (efficacy) values are determined by non-linear regression.
- For Antagonists: The ability of the antagonist to shift the concentration-response curve of a known agonist to the right is measured. The antagonist's potency (pA2 or KB) can be calculated using the Schild equation.
Visualizations: Workflows and Pathways
Ligand Selectivity Profiling Workflow
The following diagram illustrates the logical progression of experiments used to determine the selectivity profile of a compound like WAY-100635.
5-HT1A Receptor Signaling Pathway
WAY-100635 acts by blocking the canonical Gi/o-coupled signaling cascade initiated by serotonin at the 5-HT1A receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of WAY-100635 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of WAY-100635 maleate, a potent and selective 5-HT1A receptor antagonist. The information compiled herein, including binding affinities, functional activities, and detailed experimental protocols, is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.
Core Pharmacological Data
WAY-100635 is a silent antagonist with high affinity for the 5-HT1A receptor. Its in vitro profile has been extensively characterized across various assays, consistently demonstrating its potency and selectivity.
Binding Affinity and Selectivity
WAY-100635 exhibits sub-nanomolar affinity for the 5-HT1A receptor. The following tables summarize key quantitative data from radioligand binding assays.
Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.39 nM | Human | [3H]8-OH-DPAT | |
| 0.84 nM | Rat | Not Specified | ||
| IC50 | 0.91 nM | Not Specified | Not Specified | |
| 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | ||
| 2.2 nM | Rat | Not Specified | ||
| pIC50 | 8.87 | Rat Hippocampus | [3H]8-OH-DPAT | |
| Kd | 0.10 nM | Rat Brain | [3H]WAY-100635 | |
| 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | ||
| Bmax | 15.1 ± 0.2 fmol/mg protein | Rat Hippocampal Membranes | [3H]WAY-100635 | |
| 50-60% higher than [3H]8-OH-DPAT | Rat Brain | [3H]WAY-100635 |
Table 2: Selectivity Profile of WAY-100635
| Receptor | Binding Affinity (Ki/IC50) | Selectivity vs. 5-HT1A | Reference |
| Dopamine D2L | 940 nM | >1000-fold | |
| Dopamine D3 | 370 nM | >400-fold | |
| Dopamine D4.2 | 16 nM | ~18-fold | |
| α1-adrenergic | pIC50 = 6.6 | >100-fold | |
| Other 5-HT subtypes | --- | >100-fold |
It is noteworthy that while WAY-100635 is highly selective for the 5-HT1A receptor, it also displays significant affinity for the dopamine D4 receptor, where it acts as an agonist.
Functional Activity
In functional assays, WAY-100635 acts as a silent antagonist, meaning it does not possess intrinsic agonist activity but effectively blocks the action of 5-HT1A agonists.
Table 3: Functional Activity of WAY-100635 at the 5-HT1A Receptor
| Assay | Parameter | Value | Effect | Reference |
| Isolated Guinea-Pig Ileum | pA2 | 9.71 | Potent antagonism of 5-carboxamidotryptamine | |
| Dorsal Raphe Neuronal Firing | --- | --- | Blocks inhibitory action of 8-OH-DPAT | |
| cAMP Accumulation | --- | --- | Blocks 8-OH-DPAT-mediated inhibition of forskolin-stimulated cAMP |
Experimental Methodologies
The following sections provide detailed protocols for key in vitro experiments used to characterize WAY-100635.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of WAY-100635 for the 5-HT1A receptor using [3H]WAY-100635.
2.1.1. Membrane Preparation
-
Homogenize frozen tissue (e.g., rat hippocampus) or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2.1.2. Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
For saturation binding experiments, add increasing concentrations of [3H]WAY-100635 to wells containing the membrane preparation (50-120 µg protein for tissue).
-
For competition binding experiments, add a fixed concentration of [3H]WAY-100635 and varying concentrations of WAY-100635 or other competing ligands.
-
Define non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, Ki, and IC50 values.
Caption: Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. As an antagonist, WAY-100635 is expected to block agonist-stimulated [35S]GTPγS binding.
2.2.1. Assay Procedure
-
Use a membrane preparation as described in section 2.1.1.
-
The assay is typically performed in a 96-well plate format.
-
The assay buffer generally contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
To measure the antagonist effect of WAY-100635, pre-incubate the membranes with various concentrations of WAY-100635.
-
Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.1-0.5 nM) and GDP (e.g., 10-30 µM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Data are expressed as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding.
Caption: Workflow for [35S]GTPγS Binding Assay.
Signaling Pathways
WAY-100635, by antagonizing the 5-HT1A receptor, modulates downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Canonical 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. WAY-100635 blocks this effect.
Caption: 5-HT1A Receptor Signaling Pathway.
This guide provides a foundational understanding of the in vitro characteristics of this compound. The presented data and protocols are intended to facilitate further research and development involving this important pharmacological tool. Researchers should always adhere to appropriate laboratory safety guidelines and institutional protocols when conducting these experiments.
The Pharmacokinetics of WAY-100635 Maleate in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of WAY-100635 maleate in rodents. WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, widely utilized as a research tool and a radioligand for in vivo imaging studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative data on the pharmacokinetics of WAY-100635 in rodents. It is important to note that comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC for various administration routes are not extensively published in a consolidated format. The data presented here are compiled from multiple studies, primarily focusing on radiolabeled WAY-100635 used in positron emission tomography (PET) and other neuroimaging studies.
Table 1: In Vitro Binding and Permeability of WAY-100635 in Rats
| Parameter | Value | Species/System | Reference |
| IC50 | 1.35 nM | Rat Hippocampus ([3H]8-OH-DPAT displacement) | [1] |
| pIC50 | 8.87 | Rat Hippocampal Membranes | [2] |
| Kd | 0.10 nM | Rat Brain Membranes ([3H]WAY-100635) | [3] |
| Apparent pA2 | 9.71 | Isolated Guinea-Pig Ileum | [2] |
| In Vitro Permeability (Papp, A→B) | ≥ 20 × 10⁻⁶ cm/s | MDR-MDCK Cells | [4] |
| Efflux Ratio | ≤ 2.0 | MDR-MDCK Cells |
Table 2: In Vivo Distribution and Half-Life of WAY-100635 in Rodents
| Parameter | Value | Species/Route | Experimental Details | Reference |
| Brain-to-Blood Ratio (AUCbrain/AUCblood) | 3.15 ± 0.42 | Rat / Intravenous | Based on AUC | |
| Hippocampus-to-Cerebellum Radioactivity Ratio (max) | 16:1 | Rat / Intravenous ([11C]WAY-100635) | 60 minutes post-injection | |
| Biological Half-life (Brain) | ~41 minutes | Rat / Intravenous ([carbonyl-11C] derivative) | ||
| Biological Half-life (Metabolite-corrected blood) | ~29 minutes | Rat / Intravenous ([carbonyl-11C] derivative) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. Below are descriptions of key experimental protocols cited in the literature for WAY-100635 research in rodents.
Drug Administration
WAY-100635 has been administered to rodents through several routes, depending on the experimental objective.
-
Intravenous (IV) Injection: This is the most common route for PET imaging studies to ensure rapid and complete bioavailability.
-
Procedure: WAY-100635, often radiolabeled (e.g., with ¹¹C), is dissolved in a sterile vehicle (e.g., saline). The solution is administered via the lateral tail vein of the rodent. Anesthesia may or may not be required depending on the duration of restraint needed.
-
Dosage: For imaging studies, microdoses are typically used (e.g., 11.1-25.9 MBq/rat). For pharmacological studies, doses can range from 0.1 to 0.4 mg/kg.
-
-
Intraperitoneal (IP) Injection: A common route for systemic administration in pharmacological studies.
-
Procedure: The compound is dissolved in a suitable vehicle and injected into the peritoneal cavity of the rodent. Care is taken to avoid injection into organs.
-
Dosage: Doses used in behavioral studies in mice have been administered in a dose-dependent manner.
-
-
Subcutaneous (SC) Injection: Used for slower, more sustained release compared to IV or IP routes.
-
Procedure: The drug solution is injected into the loose skin on the back of the neck.
-
Dosage: Doses ranging from 0.003 mg/kg to 0.2 mg/kg have been used in rats for behavioral and pharmacological studies.
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected at various time points post-administration to determine plasma concentrations. For terminal studies, cardiac puncture is often used. For survival studies, sampling from the tail vein or saphenous vein is common.
-
Brain Tissue Analysis: For ex vivo studies, rodents are euthanized at specific time points, and brains are rapidly removed and dissected. Brain regions of interest are homogenized for analysis.
-
Analytical Method (LC-MS/MS): A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of WAY-100635 in plasma and brain homogenates.
-
Sample Preparation: Protein precipitation with acetonitrile and methanol is a common method for sample clean-up.
-
Chromatography: A C18 column is typically used for separation.
-
Quantification: The limit of quantification (LOQ) has been reported to be 1 ng/mL in plasma and 5 ng/mL in brain homogenate.
-
Positron Emission Tomography (PET) Imaging
-
Radiolabeling: WAY-100635 is commonly radiolabeled with Carbon-11 ([¹¹C]WAY-100635) for PET studies.
-
Imaging Protocol:
-
The radiotracer is administered intravenously to an anesthetized rodent placed in the PET scanner.
-
Dynamic scanning is performed to acquire data on the distribution of radioactivity over time.
-
Images are reconstructed and analyzed to determine the uptake and binding of the radioligand in different brain regions. The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors.
-
Visualizations: Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway
WAY-100635 acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its antagonism blocks the downstream signaling cascades typically initiated by serotonin.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro permeability, pharmacokinetics and brain uptake of WAY-100635 and FCWAY in rats using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-100635: A Technical Guide to a Silent 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-100635, chemically identified as N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Its "silent" antagonist profile indicates that it has no intrinsic agonist activity, making it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT1A receptor system.[1] This technical guide provides an in-depth overview of WAY-100635, including its binding characteristics, functional effects, and the experimental protocols used for its characterization. Furthermore, this document will detail its selectivity profile and the key signaling pathways associated with the 5-HT1A receptor.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide | [2] |
| Molecular Formula | C25H34N4O2 | [2] |
| Molar Mass | 422.573 g·mol−1 | |
| Form | Solid | |
| Solubility | Soluble in water to 50 mM (maleate salt) | |
| Purity | >98% |
Quantitative Data
5-HT1A Receptor Binding Affinity
WAY-100635 exhibits high affinity for the 5-HT1A receptor across various experimental paradigms. The following table summarizes key binding parameters.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | |
| 2.2 nM | Rat | |||
| 0.91 nM | ||||
| Ki | 0.84 nM | Rat | ||
| 0.39 nM | ||||
| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | |
| 8.9 | ||||
| pA2 | 9.71 | Isolated Guinea-pig Ileum | 5-Carboxamidotryptamine | |
| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | |
| 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | ||
| 1.1 nM | Human Hippocampus | [3H]WAY-100635 |
Selectivity Profile
WAY-100635 demonstrates high selectivity for the 5-HT1A receptor over other neurotransmitter receptors. However, it also displays notable affinity for the dopamine D4 receptor, where it acts as a full agonist.
| Receptor Subtype | Binding Affinity (pKi or Ki) | Species | Reference |
| 5-HT1A | pKi = 9.51 | Human | |
| Dopamine D4.4 | pKi = 7.42 | Human | |
| Dopamine D2L | Ki = 940 nM | ||
| Dopamine D3 | Ki = 370 nM | ||
| α1-adrenergic | pIC50 = 6.6 |
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor initiates a cascade of intracellular events, the most prominent being the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
The following diagrams illustrate the canonical 5-HT1A signaling pathway and other associated downstream pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of WAY-100635 for the 5-HT1A receptor using a competitive radioligand binding assay.
1. Materials:
-
Membrane Preparation: Homogenized tissue from a region rich in 5-HT1A receptors (e.g., rat hippocampus) or cells expressing recombinant 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635.
-
Test Compound: WAY-100635.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
2. Procedure:
-
Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed pellet in the assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of WAY-100635. For determining non-specific binding, use a high concentration of a non-labeled 5-HT1A ligand.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of WAY-100635. Use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to modulate G-protein activation. As a silent antagonist, WAY-100635 is expected to block agonist-stimulated [35S]GTPγS binding without affecting basal binding.
1. Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
[35S]GTPγS: Non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
5-HT1A Agonist: e.g., 8-OH-DPAT.
-
Test Compound: WAY-100635.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
2. Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with GDP and varying concentrations of WAY-100635.
-
Pre-incubation: Incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Stimulation: Add a fixed concentration of a 5-HT1A agonist to stimulate G-protein activation.
-
[35S]GTPγS Addition: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and quantify the bound radioactivity as described above.
-
Data Analysis: Determine the ability of WAY-100635 to inhibit the agonist-stimulated increase in [35S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation on the downstream second messenger, cAMP. As an antagonist, WAY-100635 will block the agonist-induced inhibition of cAMP production.
1. Materials:
-
Cells: A cell line expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator.
-
5-HT1A Agonist: e.g., 8-OH-DPAT.
-
Test Compound: WAY-100635.
-
cAMP Assay Kit: e.g., based on HTRF, AlphaScreen, or ELISA.
-
Cell Culture Medium.
-
Lysis Buffer.
2. Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of WAY-100635.
-
Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and a 5-HT1A agonist (to inhibit forskolin-stimulated cAMP production).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent reversal by WAY-100635 of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
WAY-100635 is a well-characterized and indispensable pharmacological tool for the study of the 5-HT1A receptor. Its high affinity, selectivity, and silent antagonist profile allow for the precise investigation of 5-HT1A receptor function in both in vitro and in vivo systems. The experimental protocols detailed in this guide provide a framework for the robust characterization of WAY-100635 and other potential 5-HT1A receptor ligands. A thorough understanding of its pharmacology, including its off-target effects at the dopamine D4 receptor, is crucial for the accurate interpretation of experimental results.
References
WAY-100635: A Technical Guide to its Discovery, Development, and Dual Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, emerged from research as a highly potent and selective antagonist for the serotonin 5-HT1A receptor.[1][2][3] Its development was a significant milestone, providing a powerful tool to probe the function of the 5-HT1A receptor.[1][3] However, the scientific journey of WAY-100635 also serves as a compelling case study in drug development, as later research unveiled a potent agonist activity at the dopamine D4 receptor, challenging its initial classification as a "selective" 5-HT1A antagonist. This guide provides an in-depth technical overview of the discovery, historical development, and the dual pharmacology of WAY-100635, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Discovery and Initial Characterization
WAY-100635 was developed as a successor to earlier, less selective 5-HT1A receptor ligands. Initial studies highlighted its exceptional affinity and selectivity for the 5-HT1A receptor, displacing the radioligand [3H]8-OH-DPAT from rat hippocampal membranes with a pIC50 of 8.87. This represented a selectivity of over 100-fold for the 5-HT1A receptor compared to other serotonin receptor subtypes and various other neurotransmitter receptors. Functionally, it was characterized as a "silent" antagonist, meaning it possessed no intrinsic agonist activity. This was demonstrated in its ability to block the effects of 5-HT1A agonists like 8-OH-DPAT in various in vitro and in vivo models, without producing any effects on its own.
Quantitative Pharmacological Data
The following tables summarize the key binding affinities and functional potencies of WAY-100635 at various receptors.
Table 1: 5-HT1A Receptor Binding and Functional Data
| Parameter | Value | Species/Tissue | Reference |
| pIC50 (vs. [3H]8-OH-DPAT) | 8.87 | Rat Hippocampal Membranes | |
| IC50 (vs. [3H]8-OH-DPAT) | 1.35 nM | Rat Hippocampus | |
| Ki | 0.39 nM | - | |
| pA2 (vs. 5-CT) | 9.71 | Guinea-Pig Ileum | |
| ID50 (vs. 8-OH-DPAT-induced hypothermia) | 0.01 mg/kg s.c. | Mouse and Rat |
Table 2: Dopamine Receptor Binding and Functional Data
| Receptor Subtype | Binding Affinity (nM) | Functional Activity | EC50 (nM) | Reference |
| D2L | 940 | Weak Antagonist | - | |
| D3 | 370 | - | - | |
| D4.2 | 16 | Potent Full Agonist | 9.7 | |
| D4.4 | 3.3 | Potent Full Agonist | 9.7 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a synthesized representation of the methodologies described in the cited literature.
Objective: To determine the binding affinity of WAY-100635 for the 5-HT1A receptor.
Materials:
-
Rat hippocampal tissue
-
Tris-HCl buffer (50 mM, pH 7.7)
-
[3H]8-OH-DPAT (radioligand)
-
WAY-100635 (test compound)
-
Serotonin (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare crude synaptic membranes from rat hippocampus by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.
-
Resuspend the membrane pellet in fresh buffer.
-
Incubate the membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of WAY-100635 in a final volume of 1 ml.
-
For non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled serotonin.
-
Incubate at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Electrophysiology for 5-HT1A Antagonism
This protocol is a generalized representation based on the descriptions of in vivo studies.
Objective: To assess the antagonist activity of WAY-100635 at somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus.
Materials:
-
Anesthetized rats
-
Stereotaxic apparatus
-
Recording microelectrode
-
Amplifier and data acquisition system
-
8-OH-DPAT (5-HT1A agonist)
-
WAY-100635
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Lower a recording microelectrode into the dorsal raphe nucleus to record the firing rate of identified serotonergic neurons.
-
Establish a stable baseline firing rate.
-
Administer a dose of 8-OH-DPAT intravenously to induce a characteristic inhibition of neuronal firing.
-
In a separate group of animals, pretreat with varying doses of WAY-100635 prior to the administration of 8-OH-DPAT.
-
Record the firing rate of the neurons and quantify the ability of WAY-100635 to block the inhibitory effect of 8-OH-DPAT.
-
Analyze the data to determine the dose of WAY-100635 required to produce a significant antagonism of the 8-OH-DPAT-induced inhibition.
Signaling Pathways and Experimental Workflows
WAY-100635 Interaction with 5-HT1A and D4 Receptors
Caption: Dual action of WAY-100635 at 5-HT1A and D4 receptors.
Workflow for In Vitro Receptor Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Development for Positron Emission Tomography (PET)
The high affinity and selectivity of WAY-100635 made it an ideal candidate for development as a radioligand for in vivo imaging of 5-HT1A receptors using Positron Emission Tomography (PET). The initial radiolabeled version, [O-methyl-11C]WAY-100635, while successful in initial animal studies, presented challenges in human studies. This was due to its in vivo metabolism, which produced a radiolabeled metabolite that could cross the blood-brain barrier and bind to other receptors, thereby confounding the PET signal.
To overcome this limitation, a new version, [carbonyl-11C]WAY-100635, was synthesized. This strategic placement of the radiolabel resulted in a radiometabolite ([11C]cyclohexanecarboxylic acid) that had low brain penetration. Consequently, [carbonyl-11C]WAY-100635 provided a much higher signal-to-noise ratio and became the gold standard for PET imaging of 5-HT1A receptors in the human brain.
The Unveiling of Dopamine D4 Receptor Agonism
For many years, WAY-100635 was considered the quintessential selective 5-HT1A antagonist. However, subsequent research revealed that it also possesses potent full agonist activity at the dopamine D4 receptor. This discovery had significant implications, as it necessitated a re-evaluation of previous studies that had relied on WAY-100635 as a selective tool to probe 5-HT1A receptor function. The affinity of WAY-100635 for the D4 receptor is remarkably high, with a Ki in the low nanomolar range, comparable to its affinity for the 5-HT1A receptor. This dual pharmacology underscores the complexity of drug action and the importance of comprehensive receptor screening in drug development.
Conclusion
The story of WAY-100635 is a powerful illustration of the iterative nature of scientific discovery in pharmacology and drug development. Initially celebrated as a highly selective 5-HT1A antagonist that revolutionized the study of the serotonergic system, its later characterization as a potent D4 agonist added a critical layer of complexity to its pharmacological profile. This journey from a seemingly selective tool to a dual-acting compound highlights the continuous need for rigorous pharmacological profiling. WAY-100635 remains an invaluable research tool, but its dual action must be carefully considered in the design and interpretation of experiments. Its history serves as a crucial reminder for researchers to remain vigilant and open to unexpected findings that can reshape our understanding of even well-established pharmacological agents.
References
- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of WAY-100635
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-100635, N-(2-(4-(2-methoxyphenyl)piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a prototypical antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the research and treatment of central nervous system disorders such as anxiety and depression.[1] Its high affinity and selectivity have made it an invaluable tool in neuroscience research. However, subsequent studies have revealed that WAY-100635 also possesses significant affinity for the dopamine D4 receptor, where it acts as a potent agonist.[2][3] This off-target activity has prompted extensive research into the development of structural analogs and derivatives of WAY-100635 with improved selectivity for the 5-HT1A receptor. This guide provides a comprehensive overview of these efforts, detailing the pharmacological properties of various analogs, the experimental protocols used for their characterization, and the underlying signaling pathways.
Pharmacological Data Summary
The following tables summarize the in vitro binding affinities of WAY-100635 and a selection of its structural analogs and derivatives for the human 5-HT1A and dopamine D4 receptors. This data allows for a direct comparison of the compounds' potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of WAY-100635 and its N-Oxide Analogs at the 5-HT1A Receptor.
| Compound | Structure | 5-HT1A Ki (nM) |
| WAY-100635 | N-(2-(4-(2-methoxyphenyl)piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide | 0.17 |
| NOWAY (3) | Pyridinyl N-oxide of WAY-100635 | 0.22 |
| 6Cl-NOWAY (4) | 6-chloro-pyridinyl N-oxide derivative | Data not available |
| NEWWAY (5) | 2-pyridinyl N-oxide replacement of the 2-hydroxyphenyl group | Data not available |
Data sourced from Marchais-Oberwinkler et al. (2005).[4]
Table 2: Binding Affinities (Ki, nM) of WAY-100635 Analogs with Modified Side Chains at 5-HT1A and D4 Receptors.
| Compound | R | 5-HT1A Ki (nM) | D4 Ki (nM) | Selectivity (D4/5-HT1A) |
| WAY-100635 | -CH2CH2N(cyclohexanecarbonyl)pyridin-2-yl | 0.3 | 3.2 | 10.7 |
| 3e | 4-phenylpiperazine | 1.8 | 180 | 100 |
| 3i | 4-phenyl-1,2,3,6-tetrahydropyridine | 0.8 | 160 | 200 |
Data sourced from Mangin et al. (2012).[5]
Experimental Protocols
The characterization of WAY-100635 and its analogs relies on a suite of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol for [3H]WAY-100635 Binding Assay:
-
Membrane Preparation:
-
Rat hippocampal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.
-
The suspension is centrifuged again, and the final pellet is resuspended in assay buffer (50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4). Protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
Each well contains:
-
50 µL of radioligand ([3H]WAY-100635, final concentration 0.5 nM).
-
50 µL of competing compound (various concentrations) or vehicle (for total binding).
-
150 µL of membrane preparation (50-100 µg of protein).
-
-
Non-specific binding is determined in the presence of 10 µM of unlabeled WAY-100635.
-
The plates are incubated at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine the intrinsic activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Protocol for [35S]GTPγS Binding Assay:
-
Membrane Preparation:
-
Membranes from rat hippocampus or cells expressing the 5-HT1A receptor are prepared as described for the radioligand binding assay.
-
-
Assay Procedure:
-
The assay is conducted in a final volume of 100 µL.
-
Membranes (10-20 µg of protein) are pre-incubated for 15 minutes at 30°C in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 30 µM GDP.
-
The test compound (agonist) is added at various concentrations, and the incubation continues for another 15 minutes.
-
The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.
-
For antagonist testing, the antagonist is pre-incubated with the membranes for 15 minutes before the addition of a fixed concentration of a known 5-HT1A agonist.
-
The incubation proceeds for 30 minutes at 30°C.
-
-
Termination and Measurement:
-
The reaction is stopped by rapid filtration through GF/B filters.
-
Filters are washed with ice-cold wash buffer.
-
Bound radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Agonist activity is determined by the stimulation of [35S]GTPγS binding above basal levels. EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values are calculated.
-
Antagonist activity is determined by the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding. IC50 values are calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor and a typical workflow for the screening of novel WAY-100635 analogs.
Caption: Canonical 5-HT1A Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for WAY-100635 Analogs.
Conclusion
The development of structural analogs and derivatives of WAY-100635 has been a fruitful area of research, leading to a deeper understanding of the structure-activity relationships at the 5-HT1A and D4 receptors. By modifying various structural motifs of the parent compound, researchers have successfully identified derivatives with significantly improved selectivity for the 5-HT1A receptor. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and characterization of novel ligands with therapeutic potential for a range of neuropsychiatric disorders. The ongoing exploration of this chemical space holds promise for the development of next-generation therapeutics with enhanced efficacy and reduced side-effect profiles.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WAY-100635 Maleate in In Vivo Rodent Studies
Introduction
WAY-100635 maleate is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, making it an invaluable tool for researchers investigating the role of the serotonergic system in various physiological and pathological processes.[1][2] It is distinguished as the first "silent" antagonist, meaning it does not have intrinsic agonist activity at the 5-HT1A receptor.[1] This compound has been extensively used in in vivo rodent studies to explore the function of 5-HT1A receptors in anxiety, depression, cognition, and other central nervous system disorders.[1][3] Notably, WAY-100635 also exhibits agonist activity at the dopamine D4 receptor, a factor that should be considered in experimental design and data interpretation.
Mechanism of Action
WAY-100635 acts as a high-affinity antagonist at 5-HT1A receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (5-HT), typically lead to neuronal hyperpolarization and a reduction in firing rate. WAY-100635 blocks these effects by competitively binding to the receptor without initiating the downstream signaling cascade. This antagonistic action occurs at both presynaptic somatodendritic autoreceptors on serotonin neurons in the raphe nuclei and at postsynaptic receptors in various brain regions, including the hippocampus and cortex. Blockade of the autoreceptors can lead to an increase in serotonergic neuronal activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rodent studies.
Table 1: Receptor Binding Affinity
| Parameter | Species | Brain Region | Value | Reference |
| IC50 | Rat | Hippocampus | 1.35 nM | |
| Ki | Rat | - | 0.39 nM | |
| pIC50 | - | - | 8.87 |
Table 2: Effective Doses in Behavioral Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| 8-OH-DPAT-induced behavioral syndrome | Rat | s.c. | 0.01 mg/kg (ID50) | Antagonism of 5-HT1A agonist effects | |
| 8-OH-DPAT-induced hypothermia | Mouse | s.c. | 0.01 mg/kg (ID50) | Antagonism of 5-HT1A agonist effects | |
| Light/dark box test | Mouse | - | - | Anxiolytic-like effects | |
| Drug discrimination | Rat | - | 3.44 µmol/kg (ED50) | Discriminative stimulus effects (D4-mediated) | |
| Passive avoidance test (reversal of scopolamine deficit) | Rat | s.c. | - | Attenuation of memory impairment | |
| Micturition reflex | Rat | i.v. | 0.3 - 3 mg/kg | Abolition of bladder contractions | |
| Micturition reflex | Rat | i.t. | 30 - 100 µg | Abolition of bladder contractions |
Table 3: Pharmacokinetic & Receptor Occupancy Data
| Parameter | Species | Route of Administration | Dose | Time Point | % Occupancy (Frontal Cortex/Hippocampus) | Reference |
| Receptor Occupancy | Rat | oral | 0.1 - 3 mg/kg | 2 hours | Dose-dependent increase, up to 90% |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects using the Light/Dark Box Test
This protocol is designed to assess the potential anxiolytic properties of WAY-100635.
-
Animals: Male mice are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: The light/dark box consists of a small, dark compartment connected to a larger, brightly illuminated compartment.
-
Drug Preparation and Administration: this compound should be dissolved in a suitable vehicle (e.g., saline). The appropriate dose is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, 30 minutes prior to testing.
-
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Place a mouse into the dark compartment of the apparatus and start a timer.
-
Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity.
-
-
Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
Protocol 2: Antagonism of 8-OH-DPAT-Induced Hypothermia
This protocol is used to confirm the in vivo 5-HT1A receptor antagonist activity of WAY-100635.
-
Animals: Male mice or rats can be used.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle.
-
Prepare the 5-HT1A receptor agonist, 8-OH-DPAT, in a separate vehicle.
-
Administer WAY-100635 (e.g., 0.01 mg/kg, s.c. in mice) at a specified time (e.g., 30 minutes) before the administration of 8-OH-DPAT.
-
-
Procedure:
-
Measure the baseline rectal temperature of each animal.
-
Administer WAY-100635 or vehicle.
-
After the pretreatment period, administer 8-OH-DPAT or vehicle.
-
Measure rectal temperature at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.
-
-
Data Analysis: 8-OH-DPAT induces a characteristic drop in body temperature. Effective antagonism by WAY-100635 will be demonstrated by a dose-dependent attenuation of this hypothermic response.
Protocol 3: In Vivo Receptor Occupancy Study
This protocol determines the extent to which WAY-100635 binds to 5-HT1A receptors in the brain at a given dose and time point.
-
Animals: Rats are typically used for these studies.
-
Drug Administration: Administer this compound orally or via another desired route at various doses.
-
Radioligand Injection: At a specific time after WAY-100635 administration (e.g., 2 hours), inject a radiolabeled 5-HT1A receptor ligand, such as [3H]WAY-100635, intravenously.
-
Tissue Collection and Processing:
-
After a set time for the radioligand to distribute (e.g., 30 minutes), euthanize the animals and rapidly dissect the brains.
-
Isolate brain regions of interest (e.g., frontal cortex, hippocampus) and a reference region with low 5-HT1A receptor density (e.g., cerebellum).
-
Homogenize the tissues and measure the radioactivity using liquid scintillation counting.
-
-
Data Analysis: Receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls. The cerebellum is used to determine non-specific binding.
Visualizations
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]WAY-100635 In Vitro Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [3H]WAY-100635 in in vitro autoradiography studies to label and quantify 5-HT1A receptors. WAY-100635 is a potent and selective antagonist for the 5-HT1A receptor, making its tritiated form an invaluable tool for neuroscience research and drug development.[1][2][3]
Introduction
[3H]WAY-100635 is a high-affinity radioligand used to label 5-HT1A receptors.[4] As a silent antagonist, it does not elicit a functional response, making it ideal for accurately determining receptor density and distribution without confounding effects from receptor activation. Unlike agonist radioligands such as [3H]8-OH-DPAT, [3H]WAY-100635 is not sensitive to guanine nucleotides and labels a higher number of binding sites, potentially representing both G-protein coupled and uncoupled states of the receptor. This characteristic provides a more complete quantification of the total 5-HT1A receptor population.
Quantitative Data Summary
The binding characteristics of [3H]WAY-100635 have been determined in various studies, primarily in rat and human brain tissues. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [3H]WAY-100635
| Tissue Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Hippocampal Membranes | 0.37 ± 0.051 | 312 ± 12 | |
| Rat Hippocampal Membranes | 0.087 ± 0.004 | 15.1 ± 0.2 | |
| Rat Brain Membranes | 0.10 | Not Specified | |
| Human Brain (Post-mortem) | ~2.5 | Not Specified |
Note: Variations in Kd and Bmax values can be attributed to differences in experimental conditions, tissue preparation, and data analysis methods.
Table 2: Pharmacological Profile of WAY-100635
| Parameter | Value | Receptor/Site | Reference |
| IC50 | 1.35 nM | 5-HT1A (displacement of [3H]8-OH-DPAT) | |
| IC50 | 0.91 nM | 5-HT1A | |
| Ki | 0.39 nM | 5-HT1A | |
| pIC50 | 8.87 | 5-HT1A | |
| pA2 | 9.71 | 5-HT1A | |
| Affinity (Kd) | 2.4 nM | Dopamine D4.2 Receptor |
Note: While highly selective for the 5-HT1A receptor, WAY-100635 also exhibits affinity for the dopamine D4 receptor, which should be considered in experimental design and data interpretation.
Experimental Protocols
This section provides a detailed methodology for performing in vitro autoradiography with [3H]WAY-100635.
Tissue Preparation
-
Euthanasia and Brain Extraction: Euthanize the animal (e.g., rat) according to approved institutional guidelines. Rapidly extract the brain and immediately freeze it in isopentane chilled with dry ice to minimize post-mortem degradation.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Section the brain at a thickness of 10-20 µm at -20°C.
-
Thaw-Mounting: Thaw-mount the brain sections onto gelatin-coated microscope slides. Store the slides at -80°C until use.
In Vitro Autoradiography Protocol
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with [3H]WAY-100635 in a fresh incubation buffer. The recommended concentration of [3H]WAY-100635 is typically around its Kd value (e.g., 0.1-2.5 nM) to achieve optimal specific binding.
-
Total Binding: Incubate a set of sections with only [3H]WAY-100635.
-
Non-specific Binding: Incubate an adjacent set of sections with [3H]WAY-100635 in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT or 1 µM unlabeled WAY-100635) to determine non-specific binding.
-
Incubate for 60-120 minutes at room temperature. The slow dissociation of [3H]WAY-100635 suggests that longer incubation times may be necessary to reach equilibrium, especially at low concentrations.
-
-
Washing:
-
After incubation, wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Perform 2-3 washes of 2-5 minutes each.
-
Finally, perform a quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the labeled sections to a tritium-sensitive phosphor imaging plate or autoradiographic film along with tritium standards for later quantification.
-
Expose in a light-tight cassette at 4°C for a period determined by the specific activity of the radioligand and the density of the receptors (typically several weeks to months).
-
-
Image Acquisition and Analysis:
-
Develop the film or scan the phosphor imaging plate using a phosphor imager.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Generate a standard curve from the tritium standards to convert optical density values into fmol/mg tissue or a similar unit.
-
Specific Binding Calculation: Subtract the non-specific binding from the total binding to determine the specific binding of [3H]WAY-100635 to 5-HT1A receptors.
-
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. WAY-100635, as a silent antagonist, binds to the receptor but does not initiate this downstream signaling cascade.
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of WAY-100635.
Experimental Workflow for [3H]WAY-100635 In Vitro Autoradiography
The following diagram outlines the key steps in the experimental workflow for in vitro autoradiography using [3H]WAY-100635.
Caption: Workflow for [3H]WAY-100635 in vitro autoradiography.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-100635 Administration in Rats
For Research Use Only
Introduction
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a potent and highly selective "silent" antagonist of the serotonin 5-HT1A receptor.[1] It exhibits high affinity for this receptor subtype (IC50 = 1.35 nM; pIC50 = 8.87) with over 100-fold selectivity against other CNS receptors.[1][2] Unlike partial agonists, WAY-100635 shows no intrinsic agonist activity, making it an invaluable tool for elucidating the physiological and behavioral roles of postsynaptic 5-HT1A receptors.[1][2] In addition to its primary function as a 5-HT1A antagonist, it has also been identified as a potent agonist for the dopamine D4 receptor, a characteristic that may influence outcomes in certain behavioral paradigms.
These notes provide a summary of common dosages, administration routes, and experimental protocols for the use of WAY-100635 in rat models, intended for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
WAY-100635 acts as a competitive antagonist at the 5-HT1A receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. By binding to the 5-HT1A receptor without activating it, WAY-100635 blocks the binding of endogenous serotonin, thereby preventing the receptor's downstream inhibitory effects. This action is crucial for studying the tonic influence of the serotonergic system on neuronal activity and behavior.
Figure 1: Simplified diagram of WAY-100635 antagonizing the 5-HT1A receptor.
Dosage and Administration Data
The appropriate dosage and route of administration for WAY-100635 depend on the specific research question, the desired receptor occupancy, and the experimental model. The following tables summarize dosages cited in the literature for various applications in rats.
Table 1: Systemic Administration Dosages
| Route | Dosage Range (mg/kg) | Rat Strain | Application / Observed Effect | Reference(s) |
|---|---|---|---|---|
| Subcutaneous (s.c.) | 0.003 - 0.01 | Not Specified | Antagonism of 8-OH-DPAT-induced behavioral syndrome and hypothermia. | |
| Subcutaneous (s.c.) | 1.0 | Sprague-Dawley | Attenuation of nicotine withdrawal signs. | |
| Intravenous (i.v.) | 0.025 - 0.5 | Not Specified | Dose-dependent increase in serotonergic neuronal activity. | |
| Intravenous (i.v.) | 0.3 - 3.0 | Wistar | Dose-dependent abolishment of rhythmic bladder contractions. | |
| Intravenous (i.v.) | 0.3 | Not Specified | Reversal of 8-OH-DPAT effects on micturition. |
| Intraperitoneal (i.p.) | 1.0 | Not Specified | Used to study effects on nicotine withdrawal. | |
Table 2: Central Administration & Specialized Applications
| Route | Dosage | Rat Strain | Application / Observed Effect | Reference(s) |
|---|---|---|---|---|
| Intrathecal (i.t.) | 30 - 100 µg | Wistar | Abolishment of rhythmic bladder contractions; effective only at L6-S1 spinal level. | |
| Intravenous (i.v.) | 10.4 MBq/rat ([11C]WAY-100635) | Not Specified | Positron Emission Tomography (PET) imaging of 5-HT1A receptor distribution. |
| Drug Discrimination | 10 µmol/kg (~4.2 mg/kg) | Sprague-Dawley | Served as a discriminative stimulus, mediated by dopamine D4 receptor activation. | |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers must adapt these protocols to their specific experimental design and ensure compliance with institutional animal care and use guidelines.
4.1. General Preparation of WAY-100635 for Injection
-
Vehicle Selection: The most common vehicle is sterile 0.9% physiological saline. For compounds with poor water solubility, other vehicles like phosphate-buffered saline (PBS) may be considered. Always ensure the final solution is sterile and has a pH close to neutral (~7.0) to avoid tissue damage, especially for subcutaneous or intramuscular injections.
-
Solubilization: WAY-100635 is typically available as a trihydrochloride salt, which is water-soluble.
-
Weigh the required amount of WAY-100635 powder using a calibrated analytical balance.
-
Add the desired volume of sterile saline to achieve the target concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.
4.2. Administration Protocols
A. Subcutaneous (s.c.) Injection Protocol
-
Purpose: To achieve sustained systemic exposure. Often used in behavioral pharmacology.
-
Procedure:
-
Gently restrain the rat.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Insert a sterile needle (e.g., 23-25 gauge) into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
B. Intravenous (i.v.) Injection Protocol (Tail Vein)
-
Purpose: To achieve rapid and complete systemic bioavailability. Common in electrophysiology and PET imaging studies.
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water bath to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30 gauge) attached to a syringe (e.g., 1 mL), identify a lateral tail vein.
-
Insert the needle into the vein, bevel up, at a shallow angle.
-
Confirm correct placement by observing a small flash of blood in the needle hub or by injecting a tiny volume and seeing it clear.
-
Administer the dose slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving WAY-100635 administration in rats.
Figure 2: A typical experimental workflow for WAY-100635 studies in rats.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [¹¹C]WAY-100635 for PET Imaging in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]WAY-100635 is a highly selective antagonist radioligand used for the in vivo quantification of serotonin 1A (5-HT₁ₐ) receptors in the human brain using Positron Emission Tomography (PET).[1][2][3][4] Its favorable kinetics and high affinity for the 5-HT₁ₐ receptor make it a valuable tool in neuroscience research and drug development.[2] The carbonyl-labeled version, [carbonyl-¹¹C]WAY-100635, is preferred over the O-methyl-labeled version as it avoids the formation of brain-penetrant radioactive metabolites that can confound quantification.
These application notes provide an overview of the use of [¹¹C]WAY-100635 in human PET studies, including protocols for radiolabeling, imaging, and data analysis, as well as a summary of key quantitative data.
Applications in Human PET Imaging
[¹¹C]WAY-100635 PET imaging allows for the non-invasive measurement of the density and distribution of 5-HT₁ₐ receptors in the living human brain. This has significant applications in:
-
Neuropsychiatric Disorders: Studying the role of the serotonergic system in conditions such as major depressive disorder, anxiety disorders, and schizophrenia.
-
Neurodegenerative Diseases: Investigating alterations in 5-HT₁ₐ receptor availability in diseases like Amyotrophic Lateral Sclerosis (ALS).
-
Pharmacology and Drug Development: Assessing the target engagement and dose-occupancy of novel drugs targeting the 5-HT₁ₐ receptor.
-
Understanding Normal Brain Function: Establishing a normative database of 5-HT₁ₐ receptor distribution and its variability.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for [¹¹C]WAY-100635 PET studies in healthy human volunteers.
Table 1: Binding Potential (BP) of [¹¹C]WAY-100635 in Healthy Volunteers
| Brain Region | Binding Potential (BP) - Mean (SD) or Range | Reference |
| Global Cortical | Marked reduction of 21% in ALS patients (P < 0.001) | |
| Raphe Nuclei | Marked reduction of 21% in ALS patients (P < 0.001) | |
| Medial Temporal Cortex | High uptake, ratio to cerebellum reaching 25 by 60 min | |
| Occipital Cortex | High uptake | |
| Temporal Cortex | High uptake | |
| Hippocampus | High BP | |
| Cerebral Cortices | High BP | |
| Basal Ganglia | Low BP | |
| Thalamus | Low BP | |
| Cerebellum | Very low, used as a reference region |
Binding Potential (BP) is a measure of the density of available receptors.
Table 2: Test-Retest Variability of [¹¹C]WAY-100635 Binding
| Parameter | Test-Retest Variability (%) | Reference |
| Regional Binding Potential (BP) | Approximately 12% (range 9-16%) |
Experimental Protocols
Radiosynthesis of [carbonyl-¹¹C]WAY-100635
The synthesis of [carbonyl-¹¹C]WAY-100635 is a critical step. A common method involves the reaction of descarboxy-WAY-100635 with [¹¹C]carbon dioxide ([¹¹C]CO₂), produced by a cyclotron.
Diagram 1: Radiosynthesis Workflow
Caption: Workflow for the radiosynthesis of [¹¹C]WAY-100635.
Protocol:
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Trapping and Conversion: Trap the [¹¹C]CO₂ and convert it to a reactive intermediate, such as [¹¹C]phosgene or a [¹¹C]carbonyl fluoride.
-
Labeling Reaction: React the [¹¹C]carbonyl intermediate with the descarboxy-WAY-100635 precursor in an appropriate solvent.
-
Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC) to separate [¹¹C]WAY-100635 from unreacted precursor and byproducts.
-
Formulation: Formulate the purified [¹¹C]WAY-100635 in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
Quality Control: Perform quality control tests to ensure radiochemical purity, chemical purity, specific activity, sterility, and apyrogenicity before administration.
Human PET Imaging Protocol
Diagram 2: Human PET Imaging Workflow
Caption: General workflow for a human [¹¹C]WAY-100635 PET study.
Protocol:
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. Obtain informed consent and screen for any contraindications.
-
Catheter Placement: Place an intravenous (IV) catheter for radioligand injection. For studies requiring arterial blood sampling, an arterial line is also placed.
-
Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion.
-
Transmission Scan: Perform a transmission scan (using a CT or radioactive source) for attenuation correction of the emission data.
-
Radioligand Administration: Administer a bolus injection of [¹¹C]WAY-100635 (typical dose range: 185-370 MBq) intravenously.
-
Dynamic PET Acquisition: Begin a dynamic PET scan immediately upon injection. The scan duration is typically 60-90 minutes, with a framing schedule that allows for the capture of the initial rapid kinetics and later equilibrium (e.g., 3x1 min, 3x2 min, 2x5 min, 9x10 min).
-
Arterial Blood Sampling (Optional): If a plasma input function is required for kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radioligand and its metabolites in plasma.
Data Analysis
Diagram 3: Data Analysis Pathways
Caption: Data analysis pathways for [¹¹C]WAY-100635 PET data.
Protocol:
-
Image Pre-processing:
-
Reconstruct the dynamic PET data, correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images to the subject's anatomical MRI to facilitate accurate region of interest (ROI) definition.
-
-
Time-Activity Curve (TAC) Generation:
-
Define ROIs on the co-registered MRI for brain regions of interest (e.g., hippocampus, cortex) and a reference region (typically the cerebellum, which is nearly devoid of 5-HT₁ₐ receptors).
-
Extract the average radioactivity concentration within each ROI for each time frame to generate TACs.
-
-
Kinetic Modeling:
-
Reference Tissue Models: These models are often preferred as they do not require arterial blood sampling. The Simplified Reference Tissue Model (SRTM) is commonly used to estimate the binding potential (BP_ND) directly from the tissue TACs.
-
Plasma Input Models: If arterial plasma data is available, compartmental models like the two-tissue compartment model (2TCM) can be used to estimate kinetic parameters and the total distribution volume (V_T). This allows for the calculation of different binding potential measures (BP_F, BP_P).
-
-
Parametric Imaging:
-
Voxel-wise kinetic modeling can be performed to generate parametric images of the binding potential, providing a visual representation of receptor distribution throughout the brain.
-
Considerations and Best Practices
-
Metabolite Correction: While [carbonyl-¹¹C]WAY-100635 is more stable than the O-methylated version, some metabolism does occur. For plasma input models, it is crucial to measure and correct for radioactive metabolites in the arterial plasma.
-
Reference Region: The cerebellum is widely used as a reference region; however, some studies suggest the presence of a small amount of specific binding, which could potentially bias results.
-
Motion Correction: Head motion during the long scan can introduce artifacts. Motion correction algorithms should be applied during image reconstruction.
-
Partial Volume Effects: The limited spatial resolution of PET can lead to an underestimation of radioactivity in small brain structures. Partial volume correction techniques can be applied to mitigate this.
By following these detailed protocols and considering the best practices, researchers can effectively utilize [¹¹C]WAY-100635 PET to gain valuable insights into the 5-HT₁ₐ receptor system in the human brain.
References
- 1. researchgate.net [researchgate.net]
- 2. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. direct.mit.edu [direct.mit.edu]
- 4. First delineation of 5-HT1A receptors in human brain with PET and [11C]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-100635 in Anxiety Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WAY-100635, a potent and selective 5-HT1A receptor antagonist, in common rodent models of anxiety-like behavior. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to WAY-100635
WAY-100635 is a powerful research tool for investigating the role of the serotonergic system, specifically the 5-HT1A receptor, in anxiety and other neuropsychiatric disorders. It acts as a "silent" antagonist, meaning it has high affinity for the 5-HT1A receptor without intrinsic agonist activity.[1] This property allows for the precise study of the effects of blocking 5-HT1A receptor function. It is important to note that WAY-100635 has also been shown to act as an agonist at the dopamine D4 receptor, a factor that should be considered in experimental design and data interpretation.
Mechanism of Action
WAY-100635 primarily exerts its effects by blocking the action of serotonin (5-HT) at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing these receptors, WAY-100635 prevents this signaling cascade. 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on neurons in various brain regions implicated in anxiety, such as the hippocampus and amygdala.[1] Blockade of postsynaptic 5-HT1A receptors is thought to contribute to the anxiolytic properties of some compounds.[1]
Signaling Pathway of 5-HT1A Receptor Antagonism by WAY-100635
Caption: WAY-100635 blocks presynaptic and postsynaptic 5-HT1A receptors.
Data Presentation: Quantitative Summary of WAY-100635 Administration
The following tables summarize typical dosage ranges and administration routes for WAY-100635 in common anxiety behavioral models in rodents.
| Behavioral Model | Species | Administration Route | Effective Dose Range | Reference |
| Elevated Plus Maze | Mouse | Subcutaneous (s.c.) | 0.1 - 1.0 mg/kg | |
| Mouse | Intracerebral Microinfusion (Median Raphe Nucleus) | 1.0 - 3.0 µ g/0.1 µL | ||
| Light-Dark Box | Mouse | Subcutaneous (s.c.) | 0.01 - 1.0 mg/kg | |
| Fear/Anxiety Test | Marmoset Monkey | Intraperitoneal (i.p.) | 0.2 - 0.8 mg/kg | |
| Fear Conditioning | Mouse | Subcutaneous (s.c.) | 3 mg/kg |
Note: The optimal dose should be determined empirically for each specific experimental condition.
Experimental Protocols
General Considerations
-
Vehicle: WAY-100635 maleate salt is soluble in water or saline. Prepare fresh solutions on the day of the experiment.
-
Administration Timing: For systemic administration (i.p. or s.c.), inject the compound 30 minutes before the behavioral test to allow for adequate absorption and distribution to the central nervous system.
-
Control Group: An equivalent volume of the vehicle solution should be administered to the control group.
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Workflow
Caption: General workflow for a behavioral experiment using WAY-100635.
Detailed Protocol 1: Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
WAY-100635
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection
-
Video recording and analysis software
Procedure:
-
Drug Preparation: Dissolve WAY-100635 in the vehicle to the desired concentration.
-
Animal Habituation: Place the animals in the testing room for at least 30 minutes to acclimate.
-
Drug Administration: Administer WAY-100635 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a volume of 5-10 ml/kg.
-
Pre-treatment Interval: Return the animals to their home cages for a 30-minute pre-treatment period.
-
Testing:
-
Place the mouse in the center of the elevated plus maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
Expected Outcome: An anxiolytic effect of WAY-100635 would be indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated control group, without a significant change in total distance traveled.
Detailed Protocol 2: Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to brightly lit, open spaces. The apparatus consists of a box divided into a large, illuminated compartment and a small, dark compartment.
Materials:
-
Light-dark box apparatus
-
WAY-100635
-
Vehicle
-
Syringes and needles
-
Video recording and analysis software or photobeam detection system
Procedure:
-
Drug Preparation: Prepare the WAY-100635 solution as described for the EPM.
-
Animal Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer WAY-100635 or vehicle (s.c. or i.p.).
-
Pre-treatment Interval: Allow a 30-minute pre-treatment period.
-
Testing:
-
Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session.
-
-
Data Analysis: Measure the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Latency to first enter the dark compartment
-
Number of transitions between the two compartments
-
Expected Outcome: An anxiolytic-like effect of WAY-100635 is expected to increase the time spent in the light compartment and the number of transitions between compartments.[1]
Detailed Protocol 3: Fear Conditioning
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. This results in the animal exhibiting a fear response (e.g., freezing) to the CS alone. This model is useful for studying the mechanisms of fear learning and memory.
Materials:
-
Fear conditioning apparatus (with a grid floor for footshock and a speaker for auditory cues)
-
WAY-100635
-
Vehicle
-
Syringes and needles
-
Software for controlling stimuli and recording freezing behavior
Procedure:
Day 1: Conditioning
-
Habituation: Place the animal in the conditioning chamber and allow for a 2-3 minute habituation period.
-
CS-US Pairing: Present the conditioned stimulus (e.g., a 30-second tone) that co-terminates with the unconditioned stimulus (e.g., a 0.5-1 second, 0.5-0.7 mA footshock). Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Drug Administration: To investigate the effect on the consolidation of fear memory, administer WAY-100635 or vehicle immediately after the conditioning session. To study the effect on the expression of fear, administer the drug 30 minutes before the context or cued fear test on Day 2.
Day 2: Contextual and Cued Fear Testing
-
Contextual Fear Test:
-
Place the animal back into the same conditioning chamber (the context).
-
Record freezing behavior for 3-5 minutes in the absence of the CS and US.
-
-
Cued Fear Test (in a novel context):
-
At least 1-2 hours after the contextual test, place the animal in a novel chamber with different visual, tactile, and olfactory cues.
-
After a baseline period of 2-3 minutes, present the CS (tone) for 2-3 minutes and record freezing behavior.
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the contextual and cued fear tests.
Expected Outcome: The effect of WAY-100635 on fear conditioning can vary. For instance, if WAY-100635 has anxiolytic properties, its administration before the fear expression tests might reduce freezing behavior. The specific experimental question (e.g., effects on fear acquisition, consolidation, or expression) will determine the timing of drug administration and the interpretation of the results. One study in a mouse model of PTSD found that WAY-100635 aggravated anxiety-like behavior.
References
Application Notes and Protocols for Microinfusion of WAY-100635 into Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted microinfusion of WAY-100635, a selective 5-HT1A receptor antagonist, into key brain regions implicated in mood, cognition, and behavior. The information is intended to guide researchers in designing and executing experiments to investigate the role of 5-HT1A receptors in various physiological and pathological processes.
Introduction to WAY-100635
WAY-100635 is a potent and selective silent antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool for dissecting the specific roles of these receptors in neural circuits.[1][3] By blocking 5-HT1A receptors, which can be located both presynaptically as autoreceptors on serotonin neurons and postsynaptically on non-serotonergic neurons, WAY-100635 allows for the investigation of their influence on neuronal firing, neurotransmitter release, and ultimately, behavior. Microinfusion techniques enable the precise delivery of WAY-100635 to discrete brain nuclei, offering a significant advantage over systemic administration by localizing its effects and minimizing off-target consequences.
Data Summary: Effects of WAY-100635 Microinfusion
The following tables summarize the quantitative effects of WAY-100635 microinfusion into the prefrontal cortex, hippocampus, and amygdala across various behavioral and neurochemical paradigms.
Prefrontal Cortex (PFC)
| Animal Model | Behavioral/Neurochemical Assay | WAY-100635 Dose/Concentration | Key Findings | Reference |
| Rat | In Vivo Microdialysis | 3, 10, and 30 µM (local perfusion) | 30 µM produced a moderate reduction in extracellular dopamine. | |
| Rat | In Vivo Microdialysis (in combination with atypical antipsychotics) | Systemic and local administration | Blocked the increase in dopamine release in the mPFC induced by atypical antipsychotics like clozapine and olanzapine. | |
| Mouse | Conditioned Place Preference (Extinction) | Not specified (used to block 5-HT1A receptors) | Repeated microinjections (vehicle or bupivacaine) into the mPFC impaired extinction, suggesting that the procedure itself can impact behavior. | |
| Rat | Attentional Tasks | 1.0 µg (in combination with a D1 agonist) | Antagonized the beneficial effects of the D1 receptor agonist SKF 38393 on choice accuracy. |
Hippocampus
| Animal Model | Behavioral Assay | WAY-100635 Dose/Concentration | Key Findings | Reference |
| Mouse | Elevated Plus-Maze (maze-naïve) | 3.0 µg in 0.2 µl (ventral hippocampus) | Increased open arm exploration and reduced risk assessment, suggesting an anxiolytic-like effect. | |
| Mouse | Elevated Plus-Maze (maze-experienced) | Up to 3.0 µg in 0.2 µl (ventral or dorsal hippocampus) | No significant alteration in behavior. | |
| Rat | Two-Platform Spatial Discrimination Task | 20 ng/µl (dorsal hippocampus) | Prevented the learning impairment caused by intrahippocampal administration of the NMDA receptor antagonist CPP. | |
| Rat | Two-Platform Spatial Discrimination Task | 1 mg/kg (subcutaneous, for comparison) | Prevented the impairment of choice accuracy caused by intrahippocampal scopolamine or 7-chloro-kynurenic acid. |
Amygdala
| Animal Model | Behavioral Assay | WAY-100635 Dose/Concentration | Key Findings | Reference |
| Rat (High-Anxiety) | Elevated Plus-Maze | 0.2 µ g/0.5 µL | Decreased the percentage of open arm entries and increased the latency to first enter an open arm, suggesting an anxiogenic effect. | |
| Rat (Low-Anxiety) | Elevated Plus-Maze | 0.2 µ g/0.5 µL | Increased risk assessment behavior and enclosed arm entries, suggesting an enhancement in anxiety. | |
| Rat | MDMA-induced Prosocial Behavior | Not specified | Suppressed MDMA-induced prosocial behavior when injected into the basolateral amygdala (BLA). | |
| Rat (6-OHDA-lesioned) | Extracellular Recording (BLA) | 0.5 mg/kg (systemic) | Significantly increased the mean firing rate of BLA projection neurons. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the microinfusion of WAY-100635.
Stereotaxic Surgery and Cannula Implantation
This protocol describes the surgical procedure for implanting guide cannulae for the microinfusion of substances into a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannulae (sized for the target species)
-
Stylets (obturators)
-
Jeweler's screws
-
Dental acrylic
-
Surgical tools (scalpel, forceps, etc.)
-
Topical anesthetic and antiseptic
-
Animal brain atlas (e.g., Paxinos and Watson)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level.
-
Shave the scalp and clean with an antiseptic solution. Apply a local anesthetic.
-
Make a midline incision to expose the skull.
-
Identify the coordinates for the target brain region (e.g., prelimbic cortex: AP +3.0 mm, ML ±2.0 mm, DV -3.0 mm from bregma for rats, with a 15° angle) using a brain atlas.
-
Drill small burr holes in the skull at the desired coordinates for the guide cannulae and anchor screws.
-
Implant the jeweler's screws into the skull.
-
Slowly lower the guide cannulae to the predetermined depth.
-
Secure the cannulae to the skull and screws using dental acrylic.
-
Insert stylets into the guide cannulae to prevent clogging.
-
Allow the animal to recover for at least one week before any behavioral testing or microinfusion. Provide post-operative care, including analgesics and soft food.
Microinfusion Procedure
This protocol outlines the steps for delivering WAY-100635 directly into the target brain region.
Materials:
-
WAY-100635 solution (dissolved in sterile saline or artificial cerebrospinal fluid)
-
Microinfusion pump
-
Syringes and tubing
-
Internal infusion cannulae (extending slightly beyond the guide cannulae)
-
Handling and restraint apparatus for the animal
Procedure:
-
Gently restrain the animal and remove the stylets from the guide cannulae.
-
Insert the internal infusion cannulae, which are connected to the infusion pump via tubing.
-
Infuse the WAY-100635 solution at a slow, controlled rate (e.g., 0.3 µL/min). The total volume is typically small (e.g., 0.2-0.5 µL per side).
-
Leave the infusion cannulae in place for a short period after the infusion is complete (e.g., 2 minutes) to allow for diffusion and prevent backflow.
-
Remove the infusion cannulae and replace the stylets.
-
Return the animal to its home cage or proceed with behavioral testing after a predetermined time.
Behavioral Assay: Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video recording and analysis software
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Perform the microinfusion of WAY-100635 or vehicle at the appropriate time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session and score for conventional anxiety indices (% open arm entries, % time in open arms) and locomotor activity (closed arm entries). Ethological measures such as risk assessment can also be scored.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.
Materials:
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula for the microdialysis probe into the target brain region.
-
After recovery, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Analyze the samples for neurotransmitter content (e.g., dopamine, serotonin) using HPLC.
-
WAY-100635 can be administered systemically or via reverse dialysis through the probe to assess its effect on neurotransmitter release.
Visualizations
Experimental Workflow: Microinfusion and Behavioral Testing
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-100635 in the Study of Depression-Like Behavior in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the neurobiology of depression and anxiety.[1][2][3] As a "silent" antagonist, it exhibits high affinity for the 5-HT1A receptor without intrinsic agonist activity, making it an invaluable tool for elucidating the role of this receptor in preclinical models of psychiatric disorders.[2][3] These application notes provide detailed protocols for utilizing WAY-100635 to investigate depression-like behaviors in mice, focusing on the widely used Forced Swim Test (FST) and Tail Suspension Test (TST).
Mechanism of Action
WAY-100635 acts as a competitive antagonist at both presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, and postsynaptic 5-HT1A receptors found in various brain regions, including the hippocampus and prefrontal cortex. By blocking the inhibitory feedback mechanism of presynaptic 5-HT1A autoreceptors, WAY-100635 can increase the firing rate of serotonergic neurons and enhance serotonin release in terminal fields. Its action at postsynaptic receptors directly blocks the effects of serotonin. This dual action allows researchers to dissect the specific contributions of 5-HT1A receptors in modulating mood and behavior. While highly selective for the 5-HT1A receptor, it's noteworthy that at higher concentrations, WAY-100635 can also exhibit agonist activity at dopamine D4 receptors.
Data Presentation: WAY-100635 in Murine Behavioral Models
The following tables summarize quantitative data for WAY-100635 from preclinical studies in mice.
Table 1: In Vitro Binding and Potency of WAY-100635
| Parameter | Value | Receptor/Assay | Reference |
| pIC50 | 8.87 | [3H]8-OH-DPAT displacement in rat hippocampal membranes | |
| IC50 | 0.91 nM | 5-HT1A Receptor | |
| Ki | 0.39 nM | 5-HT1A Receptor | |
| pA2 | 9.71 | Functional antagonism of 5-carboxamidotryptamine in guinea-pig ileum |
Table 2: Dosing and Administration for Behavioral Studies in Mice
| Dose Range | Route of Administration | Behavioral Test(s) | Observed Effects | Reference(s) |
| 0.01 - 1.0 mg/kg | Subcutaneous (s.c.) | Agonistic Behavior | Dose-dependent increase in maintenance behavior; reduction in approach behavior at the lowest dose. | |
| 0.03 - 9.0 mg/kg | Not specified | Elevated Plus-Maze | Anxiolytic-like effects with a bell-shaped dose-response curve. | |
| 0.5 mg/kg | Intraperitoneal (i.p.) | Forced Swim Test (in a chronic despair model) | Used to investigate the role of 5-HT1A receptors in the effects of other compounds. | |
| 1 mg/kg | Intraperitoneal (i.p.) | Head-Twitch Response | Induced head-twitch behavior, suggesting an indirect activation of 5-HT2A receptors. |
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
The FST is a widely used behavioral assay to assess depression-like behavior in rodents. The test is based on the observation that animals will develop an immobile posture after an initial period of struggling when placed in an inescapable, stressful situation. Antidepressant treatments typically reduce the duration of immobility.
Materials:
-
WAY-100635
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)
-
Water at 24-26°C
-
Video recording equipment (optional, for later scoring)
-
Towels and a warming lamp for drying animals post-test
Procedure:
-
Drug Administration:
-
Dissolve WAY-100635 in the appropriate vehicle.
-
Administer WAY-100635 (e.g., 0.5 mg/kg, i.p.) or vehicle to the mice. A pre-treatment time of 30 minutes is common, but may need to be optimized depending on the specific experimental question.
-
-
Forced Swim Test:
-
Fill the cylindrical tank with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and making only the minimal movements necessary to keep the head above water.
-
-
Post-Test Care:
-
Carefully remove the mouse from the water.
-
Thoroughly dry the animal with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
-
Data Analysis:
-
Compare the duration of immobility between the WAY-100635-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Tail Suspension Test (TST)
The TST is another common behavioral paradigm for screening potential antidepressant compounds. Similar to the FST, it induces a state of behavioral despair where mice will cease struggling after a period of being suspended by their tails.
Materials:
-
WAY-100635
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Video recording equipment (optional)
Procedure:
-
Drug Administration:
-
Prepare and administer WAY-100635 or vehicle as described in the FST protocol. A 30-minute pre-treatment time is a reasonable starting point.
-
-
Tail Suspension Test:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute test. Immobility is characterized by the complete absence of limb and body movements, except for those required for respiration.
-
-
Post-Test Care:
-
Carefully remove the mouse from the suspension apparatus and remove the tape from its tail.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
-
Data Analysis:
-
Analyze the immobility time between the different treatment groups using appropriate statistical methods.
-
Visualizations
Caption: Experimental workflow for studying WAY-100635 in mouse models of depression-like behavior.
Caption: Mechanism of action of WAY-100635 at pre- and postsynaptic 5-HT1A receptors.
Caption: Simplified 5-HT1A receptor signaling pathway and the antagonistic action of WAY-100635.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
Application of WAY-100635 in Neuroprotection Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of WAY-100635, a potent and selective 5-HT1A receptor antagonist, in neuroprotection studies. The information compiled is based on preclinical research in rodent models of neurodegenerative diseases and cognitive impairment.
Introduction
WAY-100635 is a silent antagonist with high affinity for the serotonin 1A (5-HT1A) receptor (IC50 = 1.35 nM) and over 100-fold selectivity against other CNS receptors.[1] Its utility in neuroprotection research stems from the modulation of serotonergic pathways that influence various neuropathological processes, including neuroinflammation and neuronal excitability. Studies have demonstrated its potential therapeutic effects in models of Parkinson's disease and delirium by controlling neurotransmission and suppressing neuroinflammation.[2][3][4]
Mechanism of Action in Neuroprotection
The neuroprotective effects of WAY-100635 are primarily attributed to its antagonism of 5-HT1A receptors. In pathological conditions, such as those modeled by 6-hydroxydopamine (6-OHDA) lesions, there is an observed dysfunction of the 5-HT1A receptor and an increase in neuronal activity in regions like the ventromedial prefrontal cortex.[5] WAY-100635 has been shown to decrease this heightened neuronal firing rate, suggesting a restoration of physiological activity.
Furthermore, in a scopolamine-induced delirium model, WAY-100635 demonstrated neuroprotective effects by suppressing neuroinflammation. This is achieved by reducing the expression of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-8.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of WAY-100635.
Table 1: Effect of WAY-100635 on Neuronal Firing Rate in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Brain Region | Mean Firing Rate (Spikes/s) | Percentage Change |
| Normal Rats (Control) | Ventral mPFC | Not specified | - |
| Normal Rats + WAY-100635 (0.1 mg/kg, i.v.) | Ventral mPFC | No significant change | - |
| 6-OHDA Lesioned Rats (Control) | Ventral mPFC | Significantly increased vs. Normal | - |
| 6-OHDA Lesioned Rats + WAY-100635 (0.1 mg/kg, i.v.) | Ventral mPFC | Significantly decreased vs. 6-OHDA Control | ↓ |
Source: Cao et al., 2007
Table 2: Behavioral Effects of WAY-100635 in a Scopolamine-Induced Delirium Rat Model
| Behavioral Test | Scopolamine-Treated (Control) | Scopolamine + WAY-100635 (0.1 mg/kg) | p-value |
| Open Field Test | |||
| Number of Crossings | Decreased | Increased | < 0.05 |
| Number of Rearings | Decreased | Increased | < 0.05 |
| Total Distance Moved | Decreased | Increased | < 0.05 |
| Elevated Plus Maze | |||
| Time in Open Arms (%) | Decreased | Significantly Increased | < 0.05 |
| Light/Dark Test | |||
| Time in Light Compartment | Increased | Significantly Decreased | < 0.05 |
Source: Qiu et al., 2016
Table 3: Effect of WAY-100635 on Neuroinflammatory Markers in Scopolamine-Induced Delirium
| Marker | Scopolamine-Treated (Control) | Scopolamine + WAY-100635 | Effect of WAY-100635 |
| NLRP3 Inflammasome Expression | Increased | Reduced | ↓ |
| IL-1β Release in CSF | Increased | Reduced | ↓ |
| IL-8 Release in CSF | Increased | Reduced | ↓ |
| TNF-α Release in CSF | No significant change | No significant change | - |
Source: Qiu et al., 2016
Experimental Protocols
Protocol 1: 6-OHDA-Induced Model of Parkinson's Disease in Rats
This protocol describes the induction of a unilateral dopamine lesion to model Parkinson's disease and the subsequent electrophysiological recording to assess the effect of WAY-100635.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Saline (sterile)
-
Anesthetics (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Glass microelectrodes for recording
-
WAY-100635
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and mount it in a stereotactic frame.
-
Prepare a 2 mg/mL solution of 6-OHDA in sterile saline.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the medial forebrain bundle (MFB). A/P: -2.2 mm, M/L: 1.5 mm from bregma.
-
Slowly inject 5 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min.
-
Leave the needle in place for 5 minutes post-injection before slowly retracting it.
-
Suture the scalp and allow the animal to recover for at least 10-14 days.
-
-
Electrophysiological Recording:
-
Anesthetize the lesioned rat and place it back in the stereotactic frame.
-
Introduce a glass microelectrode into the ventral medial prefrontal cortex (mPFC) to record single-unit neuronal activity.
-
Record baseline neuronal firing rates.
-
Administer WAY-100635 (e.g., 0.1 mg/kg, i.v.) and continue to record the firing rate to assess the drug's effect.
-
Protocol 2: Scopolamine-Induced Delirium Model in Rats
This protocol details the induction of a delirium-like state using scopolamine and subsequent behavioral and molecular analyses following WAY-100635 administration.
Materials:
-
Male Wistar rats
-
Scopolamine hydrobromide
-
WAY-100635
-
Saline (sterile)
-
Stereotactic injection apparatus
-
Behavioral testing equipment (Open Field, Elevated Plus Maze, Light/Dark Box)
-
Reagents for Western blotting and ELISA
Procedure:
-
Induction of Delirium:
-
Administer scopolamine (e.g., 1.8 mg/kg, i.p.) to induce a delirium-like state.
-
-
WAY-100635 Administration:
-
For intracerebral administration, anesthetize the rat and use a stereotactic frame to bilaterally inject WAY-100635 (e.g., 0.1 mg/kg in a 2.0 µL volume) into the hippocampus and basolateral amygdala (BLA) over 60 seconds.
-
Leave the injection needle in place for an additional 60 seconds.
-
-
Behavioral Testing:
-
Following drug administration, perform a battery of behavioral tests to assess anxiety and locomotor activity.
-
Open Field Test: Place the rat in the center of an open arena and record the number of crossings, rearings, and total distance moved for 5 minutes.
-
Elevated Plus Maze: Place the rat in the center of the maze and record the time spent in the open and closed arms for 5 minutes.
-
Light/Dark Box Test: Place the rat in the light compartment and record the time spent in the light and dark compartments and the number of transitions for 10 minutes.
-
-
Molecular Analysis:
-
Collect cerebrospinal fluid (CSF) or brain tissue for analysis.
-
Use ELISA to quantify the levels of IL-1β and IL-8 in the CSF.
-
Use Western blotting to measure the protein expression of NLRP3 inflammasome components in brain tissue homogenates.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the neuroprotective application of WAY-100635.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of HTR1A antagonist WAY-100635 on scopolamine-induced delirium in rats and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A receptor antagonist WAY-100635 inhibits neuronal activity of the ventromedial prefrontal cortex in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor antagonist WAY-100635 inhibits neuronal activity of the ventromedial prefrontal cortex in a rodent model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
WAY-100635 maleate solubility and solution stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and solution stability of WAY-100635 maleate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on the intended application. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. For in vivo experiments, a co-solvent system is often necessary to achieve the desired concentration and ensure biocompatibility. Water can also be used, but solubility may be limited and require sonication or warming.
Q2: How soluble is this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. However, typical maximum concentrations are provided in the table below. It is always recommended to start with a small amount to test solubility with your specific batch.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Warming: Gently warm the solution. For aqueous solutions, temperatures up to 60°C can be applied.[1]
-
Vortexing: Vigorously mix the solution.
-
Solvent Choice: If using an aqueous solvent, consider switching to DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q4: How should I store stock solutions of this compound?
A4: There are varying recommendations for the storage of this compound solutions. To ensure the integrity of your experiments, it is best to prepare fresh solutions for each use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Please refer to the solution stability table for more detailed storage guidelines from different suppliers.
Q5: Is this compound light sensitive?
A5: While some suppliers ship the compound in amber vials, specific information on light sensitivity is not consistently provided. As a general precaution for chemical compounds, it is advisable to protect solutions from light, especially during long-term storage.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| Water | 13.47 - 25 | 25 - 46.41 | May require sonication and warming.[1] | [1][2][3] |
| DMSO | 53.9 - 85 | ~100 - 157.8 | Sonication is recommended. | |
| Ethanol | 79 - 85 | ~146.7 - 157.8 | Sonication is recommended. | |
| PBS | 25 | 46.41 | Requires sonication and warming to 60°C. |
Molecular Weight of this compound used for conversion: 538.64 g/mol
Table 2: Solution Stability and Storage Recommendations
| Storage Temperature | Duration | Recommendations | Source(s) |
| Room Temperature | Not Recommended | Solutions are generally considered unstable for long-term storage. Prepare fresh. | |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -20°C | Up to 3 months | Following reconstitution, aliquot and freeze. | |
| -80°C | Up to 6 months | Store in sealed containers, away from moisture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 5.39 mg (using a molecular weight of 538.64 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Solution for in vitro Assays
-
Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Dilution: Serially dilute the DMSO stock solution with your aqueous experimental buffer (e.g., cell culture medium, PBS) to the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Usage: Use the freshly prepared diluted solution for your experiments.
Protocol 3: Formulation for in vivo Administration
This protocol is an example, and the final formulation may need to be optimized for your specific animal model and route of administration.
-
Initial Dissolution: Dissolve this compound in a small amount of DMSO.
-
Co-solvent Addition: Add co-solvents such as PEG300 and Tween 80 to the DMSO solution and mix well. A common formulation is 5% DMSO, 30% PEG300, and 5% Tween 80.
-
Aqueous Phase: Add saline or PBS to reach the final desired volume and concentration.
-
Clarity Check: Ensure the final solution is clear and free of precipitation. If necessary, gentle warming and sonication can be used to aid dissolution.
-
Administration: The solution should be prepared fresh before administration to the animals.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the stability of this compound solutions.
References
Off-target effects of WAY-100635 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of WAY-100635. Below you will find troubleshooting guides and frequently asked questions to assist in the design and interpretation of experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: Is WAY-100635 a selective 5-HT1A receptor antagonist?
A1: No, WAY-100635 is not a selective 5-HT1A receptor antagonist.[1][2] While it has high affinity for the 5-HT1A receptor, it also exhibits potent agonist activity at dopamine D4 receptors.[1][3][4] Its affinity for the D4 receptor is only about tenfold lower than for the 5-HT1A receptor.
Q2: What are the main off-target binding sites of WAY-100635?
A2: The primary off-target binding site for WAY-100635 is the dopamine D4 receptor, where it acts as a full agonist. It also has a lower affinity for dopamine D2 and D3 receptors and α1-adrenergic receptors.
Q3: What is the functional activity of WAY-100635 at its off-target receptors?
A3: At the dopamine D4 receptor, WAY-100635 and its major metabolite, WAY-100634, are potent agonists. In contrast, at the dopamine D2L receptor, it acts as a weak antagonist. It also functions as an antagonist at vascular alpha-1 adrenoceptors, which may contribute to its hypotensive effects.
Q4: Should I be concerned about the metabolite of WAY-100635 in my in vivo experiments?
A4: Yes, for in vivo studies, it is crucial to consider the effects of the major metabolite, WAY-100634. This metabolite is formed by the cleavage of an amide linkage and has a high affinity and potency as an agonist at dopamine D4 receptors, sometimes even greater than the parent compound. It retains high affinity for the 5-HT1A receptor as well.
Q5: Can WAY-100635 affect behaviors not related to 5-HT1A antagonism?
A5: Yes, due to its off-target activities, WAY-100635 can influence behaviors that are not solely mediated by 5-HT1A receptor blockade. For instance, its interaction with dopamine receptors could affect motor activity, exploration, and cognitive functions. Its blockade of α1-adrenoceptors can lead to cardiovascular effects like hypotension.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected effects on dopamine-mediated pathways (e.g., changes in locomotion, reward-seeking behavior). | The agonist activity of WAY-100635 at dopamine D4 receptors is likely influencing your results. | - Use a lower concentration of WAY-100635 that favors 5-HT1A receptor occupancy over D4.- In parallel experiments, use a selective D4 receptor antagonist to block the off-target effects.- Consider using a more selective 5-HT1A antagonist if available. |
| Hypotension or other cardiovascular changes observed in in vivo studies. | WAY-100635 can act as an antagonist at vascular α1-adrenergic receptors, leading to a decrease in blood pressure. | - Monitor cardiovascular parameters during your experiments.- If hypotension is a confounding factor, consider co-administration with an α1-adrenergic agonist, though this may introduce other complexities.- Choose an alternative 5-HT1A antagonist with a different off-target profile. |
| Discrepancies between in vitro and in vivo results. | The metabolic conversion of WAY-100635 to its active metabolite, WAY-100634, in vivo can lead to different pharmacological effects compared to in vitro studies where the parent compound is primarily acting. | - Characterize the effects of both WAY-100635 and WAY-100634 in your in vitro assays to better understand the potential in vivo pharmacology.- Measure the plasma and brain concentrations of both the parent drug and its metabolite in your animal models. |
| Results from older studies using WAY-100635 as a "selective" 5-HT1A antagonist are not reproducible. | Conclusions from studies that did not account for the dopamine D4 receptor agonism of WAY-100635 may need re-evaluation. | - Critically review the concentrations of WAY-100635 used in previous studies.- Re-interpret the findings in light of its known off-target effects.- Design new experiments with appropriate controls to dissect the contributions of 5-HT1A and D4 receptor activity. |
Quantitative Data Summary
Table 1: Binding Affinities of WAY-100635 and its Metabolite (WAY-100634) at Various Receptors
| Compound | Receptor | Binding Affinity (Ki/Kd, nM) | Reference |
| WAY-100635 | 5-HT1A | 0.39 (Ki), 0.28 (Kd) | |
| Dopamine D4.2 | 2.4 (Kd), 16 (Ki) | ||
| Dopamine D4.4 | 3.3 | ||
| Dopamine D3 | 370 | ||
| Dopamine D2L | 940 | ||
| α1-adrenergic | pIC50 = 6.6 | ||
| WAY-100634 | 5-HT1A | 1.5 | |
| Dopamine D4.2 | 19 | ||
| Dopamine D3 | 690 | ||
| Dopamine D2 | 1500 |
Table 2: Functional Potencies of WAY-100635 and its Metabolite (WAY-100634)
| Compound | Receptor | Functional Assay | Potency (EC50/pA2) | Reference |
| WAY-100635 | 5-HT1A | Antagonism | 9.71 (pA2) | |
| Dopamine D4.4 | Agonism (cAMP inhibition) | 9.7 nM (EC50) | ||
| WAY-100634 | Dopamine D4.4 | Agonism (cAMP inhibition) | 0.65 nM (EC50) |
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of WAY-100635 for various receptors.
-
General Procedure:
-
Membrane Preparation: Homogenize tissues (e.g., rat hippocampus for 5-HT1A, or cells expressing the receptor of interest like HEK 293 cells) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the competing ligand (WAY-100635).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of WAY-100635 that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Accumulation Assay)
-
Objective: To determine the functional activity (agonist or antagonist) of WAY-100635 at a specific receptor.
-
General Procedure:
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., HEK-D4.4 cells).
-
Stimulation: Treat the cells with forskolin to stimulate cAMP production.
-
Drug Application: Add varying concentrations of WAY-100635 (to test for agonist activity) or a known agonist in the presence of varying concentrations of WAY-100635 (to test for antagonist activity).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., a competitive binding assay with [3H]cAMP).
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or pA2 (for antagonists).
-
Visualizations
Caption: Primary and off-target interactions of WAY-100635.
Caption: Workflow for a competitive radioligand binding assay.
References
Optimizing WAY-100635 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WAY-100635 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to ensure the successful optimization of WAY-100635 concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is WAY-100635 and what is its primary mechanism of action?
A1: WAY-100635 is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2][3] It binds with high affinity to this receptor, blocking the effects of 5-HT1A agonists.[2][4] WAY-100635 is considered a "silent" antagonist, meaning it does not have intrinsic agonist activity at the 5-HT1A receptor. It is over 100-fold more selective for the 5-HT1A receptor compared to other serotonin receptor subtypes and major neurotransmitter receptors. Additionally, WAY-100635 has been shown to act as a potent agonist at the dopamine D4 receptor.
Q2: What are the common applications of WAY-100635 in cell culture experiments?
A2: In cell culture, WAY-100635 is primarily used to:
-
Investigate the role of the 5-HT1A receptor in various cellular processes.
-
Block the effects of 5-HT1A receptor agonists to study downstream signaling pathways.
-
Characterize the function of 5-HT1A receptors in different cell lines.
-
Serve as a tool to study conditions where 5-HT1A receptor signaling is implicated.
Q3: How should I dissolve and store WAY-100635?
A3: For cell culture applications, it is recommended to prepare a high-concentration stock solution in a suitable solvent. The maleate salt of WAY-100635 is soluble in water up to 25 mM. For other forms or to achieve higher concentrations, Dimethyl Sulfoxide (DMSO) is a common choice. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q4: What is a typical starting concentration range for WAY-100635 in cell culture?
A4: The optimal concentration of WAY-100635 is highly dependent on the cell line and the specific experimental conditions. Based on its high potency, a starting concentration range of 1 nM to 100 nM is often used in initial experiments. For example, in CHO cells expressing the human 5-HT1A receptor, exposure to 1-100 nM WAY-100635 was shown to decrease cell-surface receptor density. In rat hippocampal slices, a concentration of 10 nM was effective in antagonizing 5-HT induced effects. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Q5: I am not observing any effect of WAY-100635 in my experiment. What could be the issue?
A5: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Line Expression: Confirm that your cell line expresses the 5-HT1A receptor at a sufficient level. You can verify this through techniques like qPCR, Western blot, or radioligand binding assays.
-
Compound Integrity: Ensure your WAY-100635 stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution. Solutions of WAY-100635 can be unstable, so preparing them fresh is often recommended.
-
Concentration Range: The concentration used may be too low. It is advisable to perform a dose-response curve to determine the effective concentration range for your specific cell line and experimental conditions.
-
Incubation Time: The incubation time may be insufficient to observe an effect. Time-course experiments can help determine the optimal duration of treatment.
-
Presence of Agonist: As an antagonist, the effect of WAY-100635 is most evident when it is used to block the action of a 5-HT1A agonist. Ensure you are co-incubating with an appropriate agonist if your assay requires it.
Q6: I am observing unexpected or off-target effects. What should I do?
A6: While WAY-100635 is highly selective for the 5-HT1A receptor, off-target effects can occur, especially at high concentrations.
-
Dopamine D4 Receptor Activity: Remember that WAY-100635 is also a potent agonist of the dopamine D4 receptor. If your cell line expresses this receptor, some of the observed effects may be due to D4 receptor activation.
-
Concentration-Dependent Effects: High concentrations of any compound can lead to non-specific effects. It is crucial to use the lowest effective concentration determined from a dose-response curve to minimize the risk of off-target activity.
-
Cytotoxicity: At higher concentrations, WAY-100635 may induce cytotoxicity. Perform a cell viability assay to ensure that the concentrations used in your experiments are not toxic to the cells.
Q7: My experimental results are inconsistent. How can I improve reproducibility?
A7: Inconsistent results can be frustrating. The following steps can help improve the reproducibility of your experiments:
-
Standardized Protocols: Ensure that all experimental parameters, including cell seeding density, media composition, incubation times, and compound preparation, are kept consistent between experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For example, a known 5-HT1A agonist can serve as a positive control, while a vehicle-treated group serves as a negative control.
Data Presentation
Table 1: Pharmacological Profile of WAY-100635
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.91 nM | HEK293 cells (human 5-HT1A receptor) | |
| IC50 | 1.35 nM | Rat hippocampus (displacement of [3H]8-OH-DPAT) | |
| IC50 | 2.2 nM | Rat 5-HT1A receptors | |
| Ki | 0.39 nM | Human 5-HT1A receptor | |
| Ki | 0.84 nM | Rat 5-HT1A receptors | |
| pA2 | 9.71 | Isolated guinea-pig ileum | |
| EC50 (D4 agonism) | 9.7 nM | HEK-D4.4 cells |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of WAY-100635 using a Dose-Response Assay (cAMP Assay)
This protocol describes how to determine the concentration of WAY-100635 required to inhibit the effect of a 5-HT1A agonist on cAMP levels in a cell line expressing the Gi-coupled 5-HT1A receptor.
-
Cell Seeding: Seed cells expressing the 5-HT1A receptor into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of WAY-100635 in your assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM. Also, prepare a stock solution of a known 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a submaximal response (EC80).
-
Pre-incubation with Antagonist: Remove the culture medium from the cells and replace it with the different concentrations of WAY-100635. Include a vehicle control (e.g., buffer with DMSO at the same final concentration as the highest WAY-100635 concentration). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT1A agonist to all wells except for the negative control wells.
-
cAMP Measurement: Incubate for the appropriate time to allow for changes in cAMP levels. Then, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the logarithm of the WAY-100635 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of WAY-100635 that causes 50% inhibition of the agonist's effect.
Protocol 2: Assessing the Cytotoxicity of WAY-100635 using an MTT Assay
This protocol outlines a method to evaluate the potential cytotoxic effects of WAY-100635 on your cell line.
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a range of WAY-100635 concentrations, typically extending higher than the expected effective concentration (e.g., up to 10 µM). Remove the old medium and add the medium containing the different concentrations of WAY-100635 or a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This will help you identify the concentration range at which WAY-100635 is not cytotoxic to your cells.
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and Point of WAY-100635 Intervention.
Caption: Workflow for Determining the IC50 of WAY-100635.
Caption: Troubleshooting Flowchart for WAY-100635 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [11C]WAY-100635 PET Scan Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]WAY-100635 PET scans.
Frequently Asked Questions (FAQs)
Q1: What is [11C]WAY-100635 and why is it used in PET imaging?
[11C]WAY-100635 is a radioligand used in Positron Emission Tomography (PET) to image and quantify serotonin-1A (5-HT1A) receptors in the brain.[1] It is a selective 5-HT1A antagonist, meaning it binds to the receptor without activating it.[1] Its favorable characteristics for in vivo imaging make it a valuable tool for studying the role of the 5-HT1A receptor in various neuropsychiatric disorders.[2]
Q2: What is the typical distribution of 5-HT1A receptors in the human brain as seen with [11C]WAY-100635 PET?
High concentrations of 5-HT1A receptors are typically observed in the cerebral cortices (especially the entorhinal and frontal cortex), hippocampus, and raphe nuclei.[3] Lower concentrations are found in the basal ganglia, thalamus, and cerebellum.[3] This distribution pattern is consistent with findings from in vitro autoradiography studies.
Q3: What are the common outcome measures used to quantify [11C]WAY-100635 binding?
The most common outcome measure is the binding potential (BP), which is proportional to the density of available receptors (Bmax) divided by the equilibrium dissociation constant (KD). Different forms of binding potential are often calculated:
-
BPND (non-displaceable binding potential): This is the most frequently used measure and represents the ratio of specifically bound radioligand to its non-displaceable concentration in tissue at equilibrium. It is often calculated using a reference tissue model.
-
BPP (binding potential, plasma input): This measure is derived from a model that uses the arterial input function.
-
BPF (binding potential, free fraction): This is similar to BPP but accounts for the free fraction of the radioligand in plasma.
The choice of the outcome measure can significantly impact the results and interpretation of a study.
Q4: Why is the choice of a reference region critical in [11C]WAY-100635 PET studies?
For reference tissue models, a region with a negligible density of the target receptor is required. The cerebellum is commonly used as a reference region for [11C]WAY-100635 PET because it has a very low concentration of 5-HT1A receptors. However, the extremely low non-displaceable binding of [11C]WAY-100635 makes the cerebellum susceptible to bias from even small amounts of radiometabolite contamination. Some studies suggest that cerebellar white matter may be a more suitable reference region than cerebellar gray matter.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in binding potential (BP) values between subjects. | 1. Biological variability: Natural differences in receptor density among individuals. 2. Patient-specific factors: Age, sex, genetics, and disease state can influence receptor binding. 3. Methodological inconsistencies: Differences in patient preparation, tracer injection, or scan acquisition parameters. | 1. Ensure a sufficiently large and well-characterized subject cohort to account for biological variance. 2. Carefully screen and match subject groups for relevant demographic and clinical variables. 3. Standardize all experimental procedures across all subjects and sites in multi-center studies. |
| Discrepancies in results when using different kinetic modeling approaches. | 1. Model assumptions not met: Different models (e.g., simplified reference tissue model vs. two-tissue compartmental model) have different underlying assumptions. Violations of these assumptions can lead to biased estimates. 2. Issues with arterial input function: For plasma input models, inaccuracies in the measurement of the arterial input function, including metabolite correction, can propagate errors. | 1. Carefully evaluate the assumptions of the chosen kinetic model in the context of your study population and experimental design. 2. When possible, compare results from different modeling approaches to assess the robustness of the findings. 3. For arterial input models, ensure accurate and reliable measurement of the parent radiotracer concentration in arterial plasma over time. The Hill model has been suggested as a good fit for metabolite correction of [11C]WAY-100635. |
| Unexpectedly low signal-to-noise ratio. | 1. Low injected dose or specific activity: Insufficient radioactivity can lead to poor image quality. 2. Patient motion: Head movement during the scan can blur the images and reduce quantitative accuracy. 3. Incorrect image reconstruction parameters: Suboptimal reconstruction settings can introduce noise. | 1. Adhere to established guidelines for radiotracer dose and specific activity. 2. Utilize head restraints and motion correction software to minimize the impact of patient movement. 3. Optimize image reconstruction parameters, including attenuation and scatter correction. |
| Artificially low BPND values in a patient group compared to controls. | 1. Group differences in the reference region: If the patient group has higher specific binding in the cerebellum than the control group, this can lead to an underestimation of BPND in other brain regions. | 1. Investigate potential group differences in cerebellar binding. 2. Consider using kinetic models that do not rely on a reference region if cerebellar binding is a concern. 3. If using a reference tissue model, carefully select the most appropriate reference region (e.g., cerebellar white matter). |
Data Presentation
Table 1: Representative [11C]WAY-100635 Binding Potential (BPND) Values in Healthy Volunteers
| Brain Region | Mean BPND (Range or ± SD) | Reference |
| Medial Temporal Cortex | 7.43 - 7.65 | |
| Insula Cortex | 6.38 - 6.61 | |
| Cingulate Cortex | 4.80 - 4.85 | |
| Raphe Nucleus | 3.91 - 4.52 | |
| Frontal Cortex | ~5.5 (ratio to cerebellum) | |
| Hippocampus | ~16 (ratio to cerebellum) |
Note: BPND values can vary depending on the specific quantification method and subject population.
Table 2: Alterations in [11C]WAY-100635 Binding in Patient Populations
| Condition | Finding | Brain Regions Affected | Reference |
| Major Depressive Disorder (unmedicated) | Significantly reduced BP values. | Frontal, temporal, and limbic cortices. | |
| Major Depressive Disorder (recovered) | Widespread and substantial decrease in BPND (~17%). | Cortical areas. | |
| Amyotrophic Lateral Sclerosis (ALS) | Marked reduction in global cortical and raphe BP (~21%). | Frontotemporal regions, cingulate, and lateral precentral gyri. |
Experimental Protocols
1. Radioligand Synthesis and Administration
-
Synthesis: [carbonyl-11C]WAY-100635 is synthesized by reacting its precursor with [11C]CO2.
-
Administration: The radioligand is administered intravenously as a bolus injection.
2. PET Scan Acquisition
-
Duration: PET scans are typically acquired for 60-110 minutes following radioligand injection.
-
Imaging Frames: The acquisition is divided into a series of time frames of increasing duration.
-
Head Motion: Head movement should be minimized using a head holder and motion correction techniques.
3. Data Analysis and Kinetic Modeling
-
Image Reconstruction: PET data should be reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Anatomical Standardization: PET images are often co-registered to an individual's MRI and transformed into a standard brain atlas for group analysis.
-
Kinetic Modeling:
-
Reference Tissue Models: A simplified reference tissue model (SRTM) is often used, with the cerebellum as the reference region, to generate parametric images of BPND.
-
Plasma Input Models: For more detailed quantification, a two-tissue compartment model (2TCM) with an arterial input function can be employed. This requires arterial blood sampling to measure the concentration of the parent radioligand in plasma over time.
-
Metabolite Correction: The arterial input function must be corrected for the presence of radioactive metabolites. [11C]WAY-100635 is rapidly metabolized.
-
Visualizations
Caption: A typical experimental workflow for a [11C]WAY-100635 PET study.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tracer kinetic modeling of the 5-HT1A receptor ligand [carbonyl-11C]WAY-100635 for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of 5-HT1A receptors in the living human brain using [carbonyl-11C]WAY-100635: PET with anatomic standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-100635 maleate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage and handling of WAY-100635 maleate.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: There is some variability in storage recommendations from different suppliers. To ensure the long-term stability and integrity of the compound, it is best practice to store the solid powder at -20°C , desiccated and protected from light.[1][2][3] Some suppliers suggest storage at room temperature or 2-8°C, but -20°C provides a more conservative and protective environment.[4][5]
Q2: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, it is recommended to use a high-purity solvent such as DMSO or ethanol. For aqueous solutions, the use of sonication or gentle warming may be necessary to achieve complete dissolution. It is advisable to prepare fresh solutions for each experiment. If using water as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.
Q3: How should I store stock solutions of this compound?
A: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. The recommended storage temperature for solutions is -80°C for up to 6 months or -20°C for up to 1-3 months . However, some sources indicate that solutions may be unstable and should be prepared fresh. Therefore, it is crucial to use stored solutions with caution and ideally validate their efficacy if stored for extended periods.
Q4: I'm observing precipitation in my stock solution after thawing. What should I do?
A: If precipitation is observed after thawing, gently warm the solution and sonicate until the precipitate redissolves completely. Before use, ensure the solution is clear and homogenous. To prevent precipitation, consider preparing a lower concentration stock solution or using a different solvent.
Q5: What are the key safety precautions when handling this compound powder?
A: It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound is stored at -20°C, desiccated, and protected from light. For solutions, aliquot and store at -80°C for no longer than 6 months or -20°C for no longer than 1-3 months. It is highly recommended to prepare fresh solutions for each experiment. |
| Difficulty dissolving the compound | Insufficient solvent volume or inadequate dissolution technique. | Increase the solvent volume or try a different solvent with higher solubility (e.g., DMSO, Ethanol). Use of sonication or gentle warming can aid dissolution. |
| Precipitation in working solution | The concentration of the working solution exceeds the solubility in the experimental buffer. | Dilute the stock solution further with the experimental buffer. Ensure the final concentration is below the solubility limit in your specific aqueous medium. |
Quantitative Data Summary
Solubility
| Solvent | Solubility | Notes |
| Water | ≥6.08 mg/mL - 50 mM | Sonication or warming may be required for complete dissolution. |
| DMSO | >10 mg/mL - 79 mg/mL | Sonication is recommended by some suppliers. |
| Ethanol | ≥51.2 mg/mL - 79 mg/mL | Sonication is recommended by some suppliers. |
Solution Stability
| Storage Temperature | Duration | Source |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month | |
| -20°C | Up to 3 months |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood. For 1 mL of a 10 mM solution, you will need 5.386 mg (Molecular Weight: 538.64 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1-3 months).
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting guide for precipitation issues.
References
Technical Support Center: Overcoming Poor Bioavailability of WAY-100635 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing WAY-100635 in their in vivo experiments and encountering challenges related to its bioavailability, particularly following oral administration. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is WAY-100635 and why is its bioavailability a concern?
WAY-100635 is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1][2] It is widely used in neuroscience research to study the role of this receptor in various physiological and pathological processes. While WAY-100635 is effective in vivo when administered systemically (e.g., intravenously or subcutaneously), its oral bioavailability can be variable and is often presumed to be low.[1][3][4] This can be attributed to factors common to many piperazine derivatives, including potential challenges with aqueous solubility and membrane permeability, as well as susceptibility to first-pass metabolism in the liver and gut wall.
Q2: My in vivo experiment with orally administered WAY-100635 is showing inconsistent or no effects. What could be the primary reasons?
Inconsistent or absent effects following oral administration of WAY-100635 are often linked to poor bioavailability. The primary culprits are typically:
-
Low Aqueous Solubility: The free base of WAY-100635 may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: WAY-100635 may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation, reducing the concentration of the active compound.
Q3: How can I improve the solubility of WAY-100635 for my experiments?
Several formulation strategies can be employed to enhance the solubility of WAY-100635:
-
Salt Formation: WAY-100635 is commercially available as a maleate salt, which generally exhibits improved water solubility compared to the free base. For oral formulations, ensuring the compound is in a soluble salt form is a critical first step.
-
pH Adjustment: The solubility of ionizable compounds like WAY-100635 is pH-dependent. Preparing formulations with a suitable pH can enhance its solubility in the gastrointestinal tract.
-
Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents and surfactants can increase the solubility of poorly soluble compounds.
Q4: What formulation approaches can be used to enhance the oral absorption of WAY-100635?
For compounds like WAY-100635 that may face both solubility and permeability challenges, more advanced formulation strategies can be considered:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs by presenting the compound in a solubilized state and facilitating lymphatic uptake, which can bypass first-pass metabolism.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to a higher dissolution rate and improved absorption.
-
Solid Dispersions: Dispersing WAY-100635 in an inert carrier matrix in its amorphous form can enhance its aqueous solubility and dissolution rate.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of WAY-100635 after oral administration. | Poor dissolution of the compound in the GI tract. | - Ensure you are using a soluble salt form (e.g., maleate salt).- Consider formulating the compound in a solution with appropriate pH and co-solvents.- Explore advanced formulations like solid dispersions or nanoparticle formulations. |
| Poor permeability across the intestinal epithelium. | - Investigate the use of permeation enhancers in your formulation (use with caution and thorough validation).- Consider lipid-based formulations (e.g., SEDDS) to potentially enhance absorption via alternative pathways. | |
| High first-pass metabolism. | - If oral administration is not critical, switch to an alternative route such as intravenous (IV) or subcutaneous (SC) injection to bypass the first-pass effect.- For oral studies, lipid-based formulations may partially mitigate first-pass metabolism through lymphatic absorption. | |
| Inconsistent behavioral or physiological effects in animal models. | Sub-therapeutic concentrations of the drug at the target site (brain). | - Verify the bioavailability of your current formulation with pharmacokinetic studies.- Increase the dose, but be mindful of potential off-target effects and toxicity.- Switch to a route of administration with higher and more consistent bioavailability (e.g., IV, SC, or intraperitoneal). |
| Precipitation of the compound in the formulation upon standing or dilution. | Poor solubility of the compound in the chosen vehicle. | - Re-evaluate the formulation vehicle. Test different pH values and co-solvent concentrations.- Prepare fresh formulations immediately before each experiment. |
Quantitative Data Summary
| Parameter | Value/Information | Implication for Bioavailability |
| Compound Type | Piperazine derivative, 5-HT1A receptor antagonist | Piperazine derivatives can have variable oral bioavailability. |
| Salt Form | Commonly available as maleate salt. | Salt forms generally have improved aqueous solubility over the free base. |
| Water Solubility (Maleate Salt) | 13.47 mg/mL (equivalent to 25 mM) | This suggests moderate water solubility, which may be sufficient for some oral formulations but could still be a limiting factor for achieving high concentrations in the GI tract. |
| Administration Route in Preclinical Studies | Predominantly intravenous (i.v.) and subcutaneous (s.c.). | The frequent use of parenteral routes suggests that oral administration may not be optimal or reliable for achieving consistent in vivo effects. |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for Oral Gavage
-
Objective: To prepare a basic solution of WAY-100635 maleate for oral administration.
-
Materials:
-
This compound
-
Sterile water for injection
-
0.9% saline solution
-
pH meter
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a small amount of sterile water. The reported solubility is approximately 13.47 mg/mL.
-
Once dissolved, dilute the solution to the final desired concentration with 0.9% saline.
-
Check the pH of the final solution. Adjust if necessary with dilute HCl or NaOH, though for most applications, the pH of the dissolved salt in saline should be acceptable.
-
Administer the freshly prepared solution to the animals via oral gavage.
-
Protocol 2: General Method for Preparing a Lipid-Based Formulation (Conceptual)
-
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to potentially improve the oral absorption of WAY-100635. This is a general guide and requires optimization.
-
Materials:
-
WAY-100635 (free base would be preferable for lipid formulations)
-
A suitable oil (e.g., Labrafil® M 1944 CS)
-
A surfactant (e.g., Kolliphor® RH 40)
-
A co-surfactant/co-solvent (e.g., Transcutol® HP)
-
-
Procedure:
-
Determine the solubility of WAY-100635 in various oils, surfactants, and co-solvents to select the best components.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Dissolve WAY-100635 in the chosen mixture with gentle heating and stirring until a clear solution is formed.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
-
The final formulation should be a clear, isotropic mixture that is physically stable. This formulation can then be filled into capsules for oral administration.
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of oral WAY-100635.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WAY-100635 and the Head-Twitch Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of WAY-100635 in head-twitch response (HTR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is WAY-100635 and what is its primary mechanism of action?
WAY-100635 is a potent and selective silent antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] It has a high affinity for the 5-HT1A receptor with an IC50 of approximately 1.35 nM and exhibits over 100-fold selectivity for this receptor compared to other central nervous system receptors.[2] As a silent antagonist, it does not have intrinsic agonist activity at the 5-HT1A receptor.[2] Its primary action is to block the effects of 5-HT1A receptor agonists.[2] WAY-100635 is also a potent dopamine D4 receptor agonist.
Q2: Does WAY-100635 induce the head-twitch response (HTR) on its own?
Yes, administration of WAY-100635 alone can induce the head-twitch response in mice. This effect is dose-dependent and typically follows a bell-shaped or inverted U-shaped curve.
Q3: If the HTR is mediated by 5-HT2A receptors, how does a 5-HT1A antagonist like WAY-100635 induce it?
The HTR induced by WAY-100635 is an indirect effect. By blocking presynaptic 5-HT1A autoreceptors, which normally act to inhibit serotonin release, WAY-100635 leads to an increase in the synaptic concentration of serotonin. This elevated serotonin then stimulates postsynaptic 5-HT2A receptors, which are the primary mediators of the HTR. This mechanism is supported by the finding that 5-HT2A receptor antagonists can block the HTR induced by WAY-100635.
Q4: How does WAY-100635 affect the HTR induced by 5-HT2A receptor agonists (e.g., DOI, psilocybin)?
WAY-100635 can potentiate or enhance the HTR induced by 5-HT2A receptor agonists. 5-HT1A receptors can exert an inhibitory modulation on the 5-HT2A receptor-mediated HTR. By blocking these inhibitory 5-HT1A receptors, WAY-100635 can lead to a more robust HTR in response to a 5-HT2A agonist.
Q5: Are there any confounding factors to consider when using WAY-100635 in HTR studies?
Yes, a notable factor is the diurnal variation in the HTR-inducing effect of WAY-100635. In mice, WAY-100635 has been shown to produce a more robust HTR during the light period of the 24-hour daily cycle. Researchers should consider standardizing the time of day for their experiments to ensure consistency.
Troubleshooting Guides
Issue 1: Inconsistent or no HTR observed after WAY-100635 administration.
-
Possible Cause 1: Dose. The dose-response curve for WAY-100635-induced HTR is bell-shaped. Doses that are too low or too high may not elicit a significant response.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.
-
-
Possible Cause 2: Time of Day. The HTR-inducing effect of WAY-100635 can be influenced by the circadian rhythm.
-
Troubleshooting Step: Ensure that all experiments are conducted at a consistent time during the light cycle.
-
-
Possible Cause 3: Animal Strain. Different mouse strains may exhibit varying sensitivities to WAY-100635.
-
Troubleshooting Step: Review the literature for data on the strain you are using or conduct a pilot study to assess responsiveness.
-
Issue 2: Unexpected potentiation or inhibition of agonist-induced HTR with WAY-100635.
-
Possible Cause 1: Interplay of Receptor Systems. The observed effect is a result of the complex interaction between the 5-HT1A and 5-HT2A receptor systems.
-
Troubleshooting Step: Carefully review the known pharmacology of your primary agonist. If it has affinity for 5-HT1A receptors, the net effect on HTR when co-administered with WAY-100635 will be a combination of direct 5-HT2A agonism and the removal of 5-HT1A-mediated inhibition.
-
-
Possible Cause 2: Off-target effects. While highly selective, at higher concentrations, off-target effects of WAY-100635 or the co-administered agonist could play a role.
-
Troubleshooting Step: Use the lowest effective doses for both compounds to minimize the risk of off-target pharmacology.
-
Data Presentation
Table 1: Effect of WAY-100635 on Head-Twitch Response (HTR)
| Condition | Compound(s) | Dose Range (Mice) | Effect on HTR | Reference(s) |
| Alone | WAY-100635 | 0.1 - 1.0 mg/kg (i.p.) | Induces HTR (bell-shaped response) | |
| Combination | WAY-100635 + DOI | 1 mg/kg (i.p.) | Potentiates DOI-induced HTR | |
| Combination | WAY-100635 + Psilocin | Not specified | Blocks psilocin-induced behavioral changes, suggesting interaction | |
| Combination | WAY-100635 + 5-MeO-pyr-T | 1 mg/kg (s.c.) | Potentiates 5-MeO-pyr-T-induced HTR |
Experimental Protocols
Protocol 1: Assessment of WAY-100635-Induced Head-Twitch Response
-
Animals: Male C57BL/6J mice are commonly used. House animals on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: Dissolve WAY-100635 in a suitable vehicle (e.g., saline). Prepare fresh on the day of the experiment.
-
Administration: Administer WAY-100635 via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) to establish a dose-response curve. Include a vehicle control group.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Record the number of head twitches over a specified period, typically 30-60 minutes. HTR can be scored by a trained observer or using an automated system.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the number of head twitches across different dose groups and the vehicle control.
Protocol 2: Investigating the Modulatory Effect of WAY-100635 on Agonist-Induced HTR
-
Animals and Drug Preparation: As described in Protocol 1. Prepare both WAY-100635 and the 5-HT2A agonist of interest (e.g., DOI).
-
Pre-treatment: Administer WAY-100635 (e.g., 1 mg/kg, i.p.) or vehicle 15-30 minutes prior to the administration of the 5-HT2A agonist.
-
Agonist Administration: Administer the 5-HT2A agonist at a dose known to induce a submaximal HTR.
-
Observation and Data Analysis: As described in Protocol 1. Compare the HTR counts between the group receiving the agonist alone and the group receiving WAY-100635 pre-treatment.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of WAY-100635-induced head-twitch response.
Caption: General experimental workflow for HTR studies involving WAY-100635.
References
- 1. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WAY-100635 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WAY-100635 in behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals to address the variability in behavioral effects observed with this compound.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experimental design and execution.
Q1: We are observing unexpected or variable behavioral outcomes with WAY-100635. What are the potential causes?
A1: Variability in the behavioral effects of WAY-100635 is a documented phenomenon and can be attributed to several key factors:
-
Dual Receptor Activity: WAY-100635 is not only a potent and selective "silent" antagonist of the serotonin 5-HT1A receptor, but it also acts as a potent full agonist at the dopamine D4 receptor.[1][2][3] This dual pharmacology is a primary source of dose-dependent variability. At lower doses, its effects are more likely mediated by 5-HT1A antagonism, while at higher doses, D4 receptor agonism can produce distinct or confounding behavioral outcomes.[1]
-
Dose and Route of Administration: The behavioral effects of WAY-100635 are highly dependent on the dose administered. For example, in some studies, low doses had no intrinsic behavioral effects, while higher doses produced discriminative stimulus effects mediated by D4 receptor activation.[1] The route of administration (e.g., subcutaneous vs. intraperitoneal) can also influence the pharmacokinetic profile and subsequent behavioral effects.
-
Species and Strain Differences: The behavioral responses to WAY-100635 can vary between species (e.g., rats, mice) and even between different strains of the same species. For instance, anxiolytic-like effects have been observed in the mouse light/dark box test, while no significant effects on agonistic behavior were seen in other mouse studies.
-
Experimental Paradigm: The specific behavioral test being used will significantly influence the observed effects. WAY-100635 may have different outcomes in tests measuring anxiety (e.g., elevated plus-maze), depression-like behavior (e.g., forced swim test), or cognitive function.
-
Environmental Factors: The time of day (diurnal cycle) can impact the behavioral effects of WAY-100635. Other environmental factors such as housing conditions and handling can also contribute to variability.
Q2: How can we differentiate between the 5-HT1A antagonist and D4 agonist effects of WAY-100635 in our behavioral experiments?
A2: To dissect the specific receptor contributions to the observed behavioral effects, consider the following experimental design strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies. Lower doses are more likely to selectively target the 5-HT1A receptor due to its higher affinity for this target.
-
Use of Selective Antagonists: To confirm the involvement of the D4 receptor, pre-treat animals with a selective D4 antagonist before administering WAY-100635. If the behavioral effect of WAY-100635 is blocked or attenuated, it suggests a D4 receptor-mediated mechanism.
-
Comparative Studies: Compare the behavioral effects of WAY-100635 with those of a selective 5-HT1A agonist (e.g., 8-OH-DPAT) and a selective D4 agonist. This can help to characterize the distinct behavioral profiles associated with each receptor.
-
Knockout Models: Utilize knockout animal models that lack either the 5-HT1A or D4 receptor to definitively identify the receptor responsible for a specific behavioral outcome.
Q3: We are not observing any intrinsic behavioral effects of WAY-100635 alone. Is this normal?
A3: Yes, in many behavioral models, WAY-100635 is considered a "silent" antagonist, meaning it has little to no intrinsic activity when administered alone. Its primary role in these contexts is to block the effects of 5-HT1A receptor agonists. For example, it has been shown to have no effect on its own on performance in the radial arm maze but will block the impairment induced by the 5-HT1A agonist 8-OH-DPAT. However, as mentioned, at higher doses, effects mediated by D4 receptor agonism may become apparent.
Q4: What is the recommended approach for co-administration of WAY-100635 and a 5-HT1A agonist like 8-OH-DPAT?
A4: When investigating the antagonist properties of WAY-100635 against a 5-HT1A agonist, the following experimental design is recommended:
-
Dose-Response of Agonist: First, establish a clear dose-response curve for the behavioral effects of the 5-HT1A agonist (e.g., 8-OH-DPAT) alone.
-
Pre-treatment with WAY-100635: Administer WAY-100635 at a fixed dose prior to the administration of the 5-HT1A agonist. The pre-treatment time will depend on the pharmacokinetic properties of WAY-100635 and the route of administration, but typically ranges from 15 to 30 minutes.
-
Challenge with Agonist: After the pre-treatment period, administer the 5-HT1A agonist and assess the behavioral response.
-
Control Groups: Include control groups receiving vehicle + vehicle, vehicle + agonist, and WAY-100635 + vehicle to isolate the effects of each compound and their interaction.
Studies have shown that WAY-100635 can effectively block various behavioral and physiological effects induced by 8-OH-DPAT, such as impaired cognitive performance, hypothermia, and changes in neuronal firing.
Quantitative Data Summary
The following tables summarize key quantitative data related to WAY-100635 to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinities of WAY-100635
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Human | Post-mortem brain | [3H]WAY-100635 | 1.1 | |
| 5-HT1A | Rat | Hippocampal membranes | [3H]8-OH-DPAT | 1.35 (IC50) | |
| D4.2 | Human | HEK-293 cells | [3H]WAY-100635 | 2.4 (Kd) | |
| D2L | Human | HEK-293 cells | - | 940 | |
| D3 | Human | HEK-293 cells | - | 370 |
Table 2: Effective Doses of WAY-100635 in Behavioral Paradigms
| Behavioral Test | Species | Effect | Dose Range | Route | Reference |
| Discriminative Stimulus | Rat | D4-mediated cue | 2.5-10 µmol/kg | - | |
| Agonistic Behavior | Mouse | Increased maintenance behavior | 1.0 mg/kg | s.c. | |
| Passive Avoidance | Rat | Attenuation of scopolamine-induced impairment | Not specified | s.c. | |
| Head-Twitch Response | Mouse | Induction of head twitches | 0.1-1.0 mg/kg | - | |
| Neuronal Firing | Cat | Blockade of 8-OH-DPAT effect | 0.1 mg/kg | i.v. | |
| Motor/Exploratory Behavior | Rat | Decreased motor activity | 0.4 mg/kg | - | |
| Sexual Behavior | Rat | Prevention of fluoxetine-induced dysfunction | 0.3 mg/kg/day | i.p. |
Detailed Experimental Protocols
Below are detailed methodologies for key behavioral experiments frequently used with WAY-100635.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer WAY-100635 or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Depression-Like Behavior
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer WAY-100635 or vehicle.
-
Gently place the animal into the water cylinder.
-
A pre-test session of 15 minutes is sometimes conducted 24 hours before the 5-minute test session.
-
During the test session, record the duration of immobility (floating with minimal movements to keep the head above water).
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to WAY-100635 research.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Factors Contributing to Variability.
References
Non-specific binding of [3H]WAY-100635 in autoradiography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3H]WAY-100635 in autoradiography. Our goal is to help you minimize non-specific binding and obtain high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is [3H]WAY-100635 and why is it used in autoradiography?
A1: [3H]WAY-100635 is a potent and selective antagonist for the serotonin 5-HT1A receptor, radiolabeled with tritium.[1][2][3][4] It is widely used in autoradiography to visualize and quantify the distribution of 5-HT1A receptors in brain tissue.[3] A key advantage of [3H]WAY-100635 is its ability to bind to both G-protein coupled and uncoupled 5-HT1A receptors, unlike agonist radioligands such as [3H]8-OH-DPAT which primarily label the G-protein coupled state. This often results in a higher number of binding sites (Bmax) being detected.
Q2: What is non-specific binding in the context of [3H]WAY-100635 autoradiography?
A2: Non-specific binding refers to the attachment of [3H]WAY-100635 to sites other than the 5-HT1A receptor. This can include binding to other proteins, lipids, or even the glass slide. It is a source of background noise that can obscure the true signal from specific receptor binding, leading to inaccurate quantification.
Q3: How is non-specific binding determined in a [3H]WAY-100635 autoradiography experiment?
A3: Non-specific binding is determined by incubating a set of tissue sections with [3H]WAY-100635 in the presence of a high concentration of a non-radiolabeled competitor that has high affinity for the 5-HT1A receptor. This "cold" ligand will occupy the specific 5-HT1A receptor sites, preventing the binding of [3H]WAY-100635. Any remaining radioactivity on the tissue section is considered non-specific. Common competitors used include unlabeled WAY-100635, 8-OH-DPAT, or serotonin (5-HT).
Q4: What is the typical affinity (Kd) of [3H]WAY-100635 for 5-HT1A receptors?
A4: The reported dissociation constant (Kd) for [3H]WAY-100635 can vary depending on the tissue and experimental conditions, but it is generally in the sub-nanomolar to low nanomolar range. Studies have reported Kd values of approximately 0.10 nM in rat brain membranes, 0.37 nM in rat hippocampal membranes, and around 1.1 nM to 2.5 nM in post-mortem human brain tissue.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in autoradiography. This guide provides a systematic approach to identifying and mitigating the causes.
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Blocking | Pre-incubate tissue sections in buffer, with or without a blocking agent like bovine serum albumin (BSA), before adding the radioligand. Optimize the concentration and incubation time of the blocking agent. | Blocking agents occupy non-specific binding sites on the tissue and slide, reducing the chances of the radioligand binding to these sites. |
| Suboptimal Washing | Increase the number, duration, or volume of wash steps after incubation with the radioligand. Use ice-cold wash buffer to reduce the dissociation rate of specifically bound ligand while washing away non-specifically bound ligand. Consider adding a low concentration of a mild detergent like Tween-20 to the wash buffer. | Thorough washing is crucial for removing unbound and loosely bound radioligand. |
| Radioligand Concentration Too High | Use a concentration of [3H]WAY-100635 that is appropriate for the receptor density in your tissue, typically at or near the Kd value for saturation experiments. Using excessively high concentrations can lead to increased non-specific binding. | At high concentrations, the radioligand is more likely to bind to low-affinity, non-specific sites. |
| Improper Buffer Conditions | Optimize the pH and ionic strength of your incubation and wash buffers. Sometimes, adding salts like NaCl can help reduce electrostatic interactions that contribute to non-specific binding. | The binding characteristics of both the radioligand and the receptor are sensitive to pH and ionic strength. |
| Poor Tissue Quality | Ensure optimal tissue preservation and sectioning. Poorly preserved tissue can expose more non-specific binding sites. Use fresh frozen tissue and maintain a consistent, appropriate thickness for the sections (e.g., 20 µm). | High-quality tissue sections are essential for clean and specific binding. |
| Drying Artifacts | Ensure slides are completely dry after the final wash and before exposure to film or phosphor screens. Incomplete drying can cause diffusion of the radioligand, leading to a fuzzy and high-background image. | Proper drying prevents redistribution of the bound radioligand. |
Experimental Protocols
This section provides a generalized protocol for in vitro autoradiography with [3H]WAY-100635. Parameters should be optimized for your specific tissue and experimental goals.
Tissue Preparation and Sectioning
-
Rapidly dissect the brain or tissue of interest and freeze it in isopentane cooled with dry ice or liquid nitrogen. Store at -80°C until use.
-
Allow the tissue to equilibrate to the cryostat temperature (-16°C to -20°C).
-
Section the tissue at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost Plus).
-
Store the slides with desiccants at -80°C until the day of the experiment.
Autoradiographic Binding Assay
-
Pre-incubation: Bring the slides to room temperature. Pre-incubate the sections for 30 minutes in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate the sections with [3H]WAY-100635 at a concentration close to its Kd (e.g., 1-2 nM) in a humidified chamber for 60-90 minutes at room temperature.
-
Non-specific Binding: For an adjacent set of sections, perform the same incubation but with the addition of a high concentration (e.g., 10 µM) of a non-labeled competitor such as unlabeled WAY-100635 or 5-HT.
-
-
Washing:
-
Rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold buffer (e.g., 3 x 5 minutes).
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
Signal Detection and Analysis
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor screen or autoradiographic film in a light-tight cassette. Include calibrated tritium standards for quantification.
-
Imaging: After an appropriate exposure time (which can range from days to weeks depending on the signal intensity), scan the phosphor screen using a phosphor imager or develop the film.
-
Analysis:
-
Use densitometry software to measure the optical density in regions of interest.
-
Convert optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the standards.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.
-
Data Presentation
[3H]WAY-100635 Binding Parameters
| Parameter | Value | Species/Tissue | Reference |
| Kd | 0.10 nM | Rat Brain Membranes | |
| Kd | 0.37 ± 0.051 nM | Rat Hippocampal Membranes | |
| Kd | ~1.0 nM | Rat Hippocampal Formation | |
| Kd | 1.1 nM | Human Hippocampus | |
| Kd | ~2.5 nM | Human Brain Regions | |
| Bmax | 312 ± 12 fmol/mg protein | Rat Hippocampal Membranes | |
| Bmax | 187-243 fmol/mg tissue | Rat Hippocampal Formation | |
| IC50 | 1.35 nM | Rat Hippocampus (vs. [3H]8-OH-DPAT) |
Typical Autoradiography Protocol Parameters
| Step | Parameter | Value | Reference |
| Tissue Section Thickness | 20 µm | ||
| Pre-incubation | Duration | 30 minutes | |
| Buffer | 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4 | ||
| Incubation | [3H]WAY-100635 Conc. | 1-2 nM | |
| Competitor Conc. | 10 µM | ||
| Duration | 90 minutes | ||
| Temperature | Room Temperature | ||
| Washing | Number of Washes | 3 | |
| Duration per Wash | 5 minutes | ||
| Temperature | Ice-cold | ||
| Exposure | Film/Screen | Tritium-sensitive | |
| Duration | 1-7 days (or longer) |
Visualizations
Caption: Experimental workflow for [3H]WAY-100635 autoradiography.
Caption: Specific vs. Non-specific binding of [3H]WAY-100635.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Autoradiographic localization of 5-HT1A receptors in the post-mortem human brain using [3H]WAY-100635 and [11C]way-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of WAY-100635 on Opioid-Induced Analgesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interaction between WAY-100635 and opioid-induced analgesia.
Frequently Asked Questions (FAQs)
Q1: What is WAY-100635 and its primary mechanism of action?
WAY-100635 is a research chemical, specifically a piperazine derivative, widely recognized as a potent and selective antagonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] It is often referred to as a "silent" antagonist, meaning it does not have intrinsic agonist activity at the 5-HT1A receptor.[2] Its high affinity for this receptor (IC50 of approximately 1 nM) allows it to effectively block the effects of 5-HT1A agonists like 8-OH-DPAT.[1][2]
Q2: What is the general effect of WAY-100635 on opioid-induced analgesia?
In contrast to 5-HT1A agonists which have been found to reduce opioid analgesia, WAY-100635 has been shown to increase the analgesic effects of opioid drugs in a dose-dependent manner. This suggests that blockade of 5-HT1A receptors can potentiate the pain-relieving effects of opioids like morphine and fentanyl.
Q3: Does WAY-100635 always potentiate opioid analgesia?
Not necessarily. The interaction is complex and can depend on the specific opioid, the dose, the route of administration, and the pain model used. For instance, one study found that intrathecal (i.t.) administration of WAY-100635 did not alter the antinociceptive effects of systemically administered morphine in the tail-flick test. This particular study suggested the involvement of spinal 5-HT7, but not 5-HT1A, receptors in mediating morphine's analgesic effects at the spinal level.
Q4: What are the known off-target effects of WAY-100635?
Q5: How does WAY-100635 affect opioid-induced side effects like respiratory depression?
While 5-HT1A agonists can reduce opioid-induced respiratory depression, WAY-100635 has been found to block this protective effect. This implies that co-administration of WAY-100635 with opioids could potentially worsen respiratory depression, a major life-threatening side effect of opioid use.
Troubleshooting Guide
Issue: My opioid's analgesic effect is significantly reduced when co-administered with a serotonin 1A receptor ligand.
-
Question: Is the ligand a 5-HT1A agonist (e.g., 8-OH-DPAT) or a partial agonist?
-
Answer: 5-HT1A receptor agonists have been shown to dose-dependently attenuate the analgesic effects of opioids like morphine. This is a known interaction. If you are trying to potentiate analgesia, a 5-HT1A antagonist like WAY-100635 should be used instead. WAY-100635 has been shown to prevent the attenuation of morphine's effects caused by 8-OH-DPAT.
Issue: I administered WAY-100635 with my opioid of interest, but observed no change in analgesia.
-
Question: What was the route of administration for WAY-100635 and the opioid?
-
Answer: The site of action is critical. Systemic administration of an opioid may produce analgesia through spinal and supraspinal mechanisms. Some evidence suggests that at the spinal level, the analgesic effect of systemic morphine is mediated by 5-HT7 receptors, not 5-HT1A receptors. Consequently, intrathecal administration of WAY-100635 might not affect systemically administered morphine's analgesia. Consider the specific pain pathway your experiment is designed to investigate.
-
Question: Have you considered the dose of WAY-100635?
-
Answer: The effects of WAY-100635 can be dose-dependent. A dose that is too low may not be sufficient to occupy enough 5-HT1A receptors to produce a modulatory effect. Conversely, very high doses may lead to more pronounced off-target effects. A dose-response study is recommended to determine the optimal concentration for your experimental model.
Issue: I'm observing unexpected behavioral effects (e.g., changes in locomotion, stereotypic behaviors) in my animals treated with WAY-100635 and an opioid.
-
Question: Are you aware of the dopamine D4 receptor agonist activity of WAY-100635?
-
Answer: WAY-100635 is a potent D4 agonist, and this activity can produce distinct behavioral effects. For example, WAY-100635 has been shown to reduce motor and exploratory behaviors on its own. These effects are independent of its 5-HT1A antagonism. To isolate the 5-HT1A-mediated effects, consider control experiments involving a selective D4 antagonist.
Issue: My results with WAY-100635 are inconsistent across experiments.
-
Question: Is the timing of drug administration consistent?
-
Answer: Pharmacokinetics are crucial. In published studies, WAY-100635 is often administered 15-30 minutes prior to the opioid to ensure it has reached its target and is exerting its antagonist effect when the opioid is introduced. Establish and maintain a strict timeline for all injections.
-
Question: Are your vehicle and control groups appropriate?
-
Answer: Ensure you have robust control groups, including:
-
Vehicle only
-
Opioid + Vehicle
-
WAY-100635 + Vehicle
-
WAY-100635 + Opioid This design helps to isolate the effect of each compound and their interaction, accounting for any intrinsic effects of WAY-100635 on nociception or behavior.
-
Data Presentation
Table 1: Receptor Binding & Functional Activity Profile of WAY-100635
| Receptor | Binding Affinity (Ki or IC50) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT1A | 0.39 nM (Ki), 0.91 nM (IC50) | Silent Antagonist | |
| Dopamine D4 | 3.3 - 16 nM (Ki) | Full Agonist | |
| Dopamine D2L | 940 nM (Ki) | - | |
| Dopamine D3 | 370 nM (Ki) | - |
| α1-adrenergic | pIC50 = 6.6 | Antagonist | |
Table 2: Example Dosing for In Vivo Experiments (Rodent Models)
| Compound | Dose Range | Route of Administration | Animal Model | Nociceptive Test | Reference |
|---|---|---|---|---|---|
| WAY-100635 | 0.1 - 3 mg/kg | i.p. / i.v. | Mouse / Rat | Formalin, Tail-Flick | |
| Morphine | 1 - 10 mg/kg | s.c. | Mouse / Rat | Tail-Flick | |
| Fentanyl | 25 µg/kg | s.c. | Rat | Mechanical Nociception |
| 8-OH-DPAT | 0.032 - 0.32 mg/kg | s.c. | Rat | Tail-Flick | |
Experimental Protocols
Protocol 1: Assessing the Effect of WAY-100635 on Morphine-Induced Analgesia (Rat Tail-Flick Test)
-
Animal Preparation: Acclimate male Sprague-Dawley rats to the testing environment and handling for 3-5 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each rat using a radiant heat source. The cut-off time should be set (e.g., 10-15 seconds) to prevent tissue damage. Average 2-3 readings per animal.
-
Drug Administration:
-
Divide animals into four groups: (1) Vehicle + Vehicle, (2) Vehicle + Morphine, (3) WAY-100635 + Vehicle, (4) WAY-100635 + Morphine.
-
Administer WAY-100635 (e.g., 0.1 mg/kg, s.c.) or its vehicle.
-
After a 30-minute pretreatment interval, administer morphine (e.g., 10 mg/kg, s.c.) or its vehicle (saline).
-
-
Post-Treatment Measurement: Measure tail-flick latencies at multiple time points after morphine administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Convert raw latency scores to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Analyze the data using a two-way repeated measures ANOVA to determine significant effects of WAY-100635, morphine, and time.
Visualizations
Caption: Opioid and Serotonergic Signaling Interaction.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Diagram.
References
Validation & Comparative
A Comparative Guide to WAY-100635 and 8-OH-DPAT for 5-HT1A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two seminal ligands for the serotonin 1A (5-HT1A) receptor: WAY-100635 and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). We will explore their distinct binding characteristics, functional activities, and the experimental methodologies used to elucidate these properties, supported by quantitative data.
Introduction
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the research and treatment of neuropsychiatric disorders such as anxiety and depression. Understanding the interaction of various ligands with this receptor is paramount for the development of novel therapeutics. WAY-100635 is a potent and selective silent antagonist, while 8-OH-DPAT is a classic full agonist, each serving as an invaluable tool in the pharmacological dissection of the 5-HT1A system.
Data Presentation: Quantitative Comparison
The following tables summarize the key binding and functional parameters for WAY-100635 and 8-OH-DPAT at the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Preparation | pIC50 | IC50 (nM) | pKi | Ki (nM) | Kd (nM) |
| WAY-100635 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 8.87[1] | 1.35 | 9.51 | 0.31 | 0.10 - 1.1[2][3] |
| 8-OH-DPAT | [3H]8-OH-DPAT | Human Platelet Membranes | - | 117[4] | - | - | 43 |
Table 2: Functional Activity at 5-HT1A Receptors
| Compound | Assay | Preparation | Activity | pA2 | pEC50 | Emax (%) |
| WAY-100635 | Isolated Guinea-Pig Ileum | Guinea-Pig Ileum | Antagonist | 9.71 | - | No agonist activity observed |
| 8-OH-DPAT | Forskolin-stimulated cAMP | Rat Hippocampal Membranes | Full Agonist | - | - | ~100 (similar to 5-HT) |
| [35S]GTPγS Binding | Rat Hippocampal Membranes | Agonist | - | 7.0 - 7.8 | - |
Table 3: Selectivity Profile
| Compound | Receptor | pIC50 / pKi | Selectivity (fold vs. 5-HT1A) |
| WAY-100635 | α1-adrenergic | 6.6 | >100 |
| Dopamine D4 | 7.42 (pKi) | ~123 | |
| 8-OH-DPAT | 5-HT Transporter | - (IC50 = 2-4 µM) | Lower selectivity |
Key Differences in Binding
A crucial distinction between these two ligands lies in their interaction with different states of the 5-HT1A receptor. [3H]WAY-100635, as an antagonist, binds to both G-protein-coupled and uncoupled receptors. In contrast, the agonist [3H]8-OH-DPAT preferentially binds to the high-affinity, G-protein-coupled state of the receptor. This difference accounts for the consistently higher Bmax (total number of binding sites) values observed in radioligand binding assays using [3H]WAY-100635 compared to [3H]8-OH-DPAT in the same brain tissue preparations.
Experimental Protocols
The data presented above are derived from established experimental methodologies. Below are detailed protocols for two key assays used to characterize 5-HT1A receptor ligands.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and varying concentrations of the competing unlabeled ligand (the compound being tested).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The affinity of the competing ligand (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes containing the 5-HT1A receptor are prepared.
2. Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP, Mg2+, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
The test compound (agonist) is added at various concentrations.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
3. Separation and Detection:
-
The reaction is stopped, and the membranes are filtered to separate the bound [35S]GTPγS from the unbound.
-
The radioactivity on the filters is quantified.
4. Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the agonist concentration to determine the potency (EC50) and efficacy (Emax) of the agonist.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating WAY-100635's 5-HT1A Receptor Antagonism: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective 5-HT1A receptor antagonist, WAY-100635, and its validation using 5-HT1A receptor knockout mouse models. The data presented herein, compiled from preclinical studies, demonstrates the specificity of WAY-100635 for the 5-HT1A receptor and offers a framework for utilizing knockout models in drug validation.
Data Presentation: Quantitative Comparison of WAY-100635 Effects
The following tables summarize the key findings from studies comparing the effects of WAY-100635 in wild-type (WT) and 5-HT1A receptor knockout (KO) mice.
Table 1: Behavioral Effects of WAY-100635 in the Open Field Test [1]
| Genotype | Treatment (mg/kg, i.p.) | Time in Center (s, mean ± SEM) | Locomotor Activity (path length, m, mean ± SEM) |
| Wild-Type | Saline | 105 ± 15 | 45 ± 3 |
| Wild-Type | WAY-100635 (0.1) | 60 ± 10 | 43 ± 4 |
| Wild-Type | WAY-100635 (1.0) | 55 ± 8 | 42 ± 5 |
| 5-HT1A KO | Saline | 65 ± 12 | 44 ± 4 |
| 5-HT1A KO | WAY-100635 (0.1) | 62 ± 11 | 43 ± 3 |
| 5-HT1A KO | WAY-100635 (1.0) | 60 ± 10 | 41 ± 4 |
*p < 0.05 compared to saline-treated wild-type mice.
Table 2: Neurochemical Effects of WAY-100635 on Serotonin (5-HT) Release [1]
| Genotype | Treatment | Evoked 5-HT Release (% of control, mean ± SEM) |
| Wild-Type | 8-OH-DPAT (5-HT1A agonist) | 50 ± 5*** |
| Wild-Type | WAY-100635 + 8-OH-DPAT | 95 ± 8 |
| 5-HT1A KO | 8-OH-DPAT | 98 ± 7 |
| 5-HT1A KO | WAY-100635 + 8-OH-DPAT | 97 ± 9 |
***p < 0.001 compared to control.
Table 3: Comparison of WAY-100635 with Alternative 5-HT1A Receptor Ligands
| Compound | Class | Intrinsic Activity | Key Characteristics |
| WAY-100635 | Phenylpiperazine | Silent Antagonist / Neutral Antagonist[2][3] | High affinity and selectivity for the 5-HT1A receptor; considered a standard antagonist for research.[2] |
| NAN-190 | Arylpiperazine | Partial Agonist | Exhibits antagonist-like properties in functional assays but may have low intrinsic agonist activity. |
| Spiperone | Butyrophenone | Inverse Agonist | Non-selective, with high affinity for dopamine D2, D3, D4, and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. Inhibits basal receptor activity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Open Field Test
This behavioral test is used to assess anxiety-like behavior and locomotor activity in rodents.
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a central zone and a peripheral zone. The arena is placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
WAY-100635 or saline is administered intraperitoneally (i.p.) at the specified doses.
-
Immediately after injection, each mouse is placed in the center of the open field arena.
-
The behavior of the mouse is recorded for a set duration (e.g., 60 minutes).
-
An automated tracking system is used to measure the time spent in the central zone and the total distance traveled (path length).
-
-
Data Analysis: The mean time spent in the center and the mean path length are calculated for each group. Statistical analysis is performed using ANOVA followed by post-hoc tests to compare between groups.
In Vitro Serotonin Release Assay (Superfusion)
This assay measures the release of pre-loaded radiolabeled serotonin from brain slices to assess the function of presynaptic 5-HT1A autoreceptors.
-
Tissue Preparation:
-
Mice are euthanized, and the brain is rapidly removed and placed in ice-cold Krebs solution.
-
Mesencephalic slices (containing the dorsal raphe nucleus) are prepared using a vibratome.
-
-
Radiolabeling: Slices are incubated with [3H]5-HT to allow for uptake of the radiolabeled serotonin.
-
Superfusion:
-
The radiolabeled slices are placed in individual superfusion chambers and continuously perfused with Krebs solution at 37°C.
-
After an initial washout period, two electrical stimulations (S1 and S2) are applied to evoke 5-HT release.
-
WAY-100635 is added to the superfusion medium before S1, and the 5-HT1A agonist 8-OH-DPAT is added before S2.
-
Fractions of the superfusate are collected throughout the experiment.
-
-
Data Analysis: The amount of radioactivity in each fraction is measured using a scintillation counter. The evoked release of [3H]5-HT is calculated as the ratio of the radioactivity released during stimulation to the total radioactivity in the tissue. The effect of the drugs is expressed as the S2/S1 ratio.
Mandatory Visualization
Caption: Workflow for validating WAY-100635 effects using knockout models.
Caption: Simplified 5-HT1A receptor signaling cascade.
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Binding Affinity of WAY-100635
For Researchers, Scientists, and Drug Development Professionals
WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacological research and drug development for psychiatric and neurological disorders. Understanding its binding characteristics across different species is crucial for the preclinical evaluation and translation of novel therapeutic agents. This guide provides a comparative overview of the binding affinity of WAY-100635 in various species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinity
The binding affinity of WAY-100635 for the 5-HT1A receptor has been characterized in several species, with the most comprehensive data available for humans and rats. The following table summarizes key binding parameters.
| Species | Tissue/System | Radioligand | Parameter | Value (nM) | Reference |
| Human | Hippocampus | [3H]WAY-100635 | Kd | 1.1 | [1] |
| Human | Recombinant h5-HT1A Receptors | [11C]WAY-100635 | Ki | 0.17 | [2] |
| Rat | Hippocampal Membranes | [3H]8-OH-DPAT | IC50 | 1.35 | [3] |
| Rat | 5-HT1A Receptors | Not Specified | Ki | 0.84 | [4] |
| Rat | 5-HT1A Receptors | Not Specified | IC50 | 2.2 | [4] |
| Rat | Hippocampal Membranes | [3H]WAY-100635 | Kd | 0.37 ± 0.051 | |
| Rat | Not Specified | Not Specified | Ki | 0.39 | |
| Rat | Not Specified | Not Specified | IC50 | 0.91 | |
| Guinea Pig | Isolated Ileum | Not Specified | pA2 | 9.71 | |
| Cynomolgus Monkey | In vivo PET | [11C]WAY-100635 | KDapp | ~1 - 2 |
Note: pA2 is a measure of antagonist potency from a functional assay and is not a direct measure of binding affinity (Ki or IC50). In vivo binding parameters (KDapp) can be influenced by factors beyond receptor affinity.
Experimental Protocols
The binding affinity of WAY-100635 is typically determined using radioligand binding assays. Below is a detailed methodology for a standard in vitro competition binding assay.
Radioligand Binding Assay for WAY-100635
1. Membrane Preparation:
-
Brain tissue from the species of interest (e.g., hippocampus from rats) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled 5-HT1A receptor ligand, such as [3H]WAY-100635 or the agonist [3H]8-OH-DPAT.
-
Increasing concentrations of unlabeled WAY-100635 (the competitor).
-
The prepared cell membranes.
-
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor (WAY-100635).
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant), which represents the binding affinity of WAY-100635 for the 5-HT1A receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a radioligand binding assay used to determine the binding affinity of WAY-100635.
References
- 1. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
WAY-100635 vs. Buspirone: A Comparative Guide for Anxiety Research
This guide provides an objective comparison of WAY-100635 and buspirone, two critical pharmacological tools used in the study of anxiety. While both compounds target the serotonin 1A (5-HT1A) receptor, their opposing mechanisms of action—antagonism versus partial agonism—result in distinct profiles in preclinical anxiety models. This document outlines their mechanisms, presents comparative experimental data, and details common research protocols for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Antagonist vs. Partial Agonist
The primary target for both WAY-100635 and buspirone is the 5-HT1A receptor, a G-protein coupled receptor that plays a pivotal role in modulating mood and anxiety.[1][2][3] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.[3][4]
-
Buspirone is a clinically used anxiolytic that acts as a 5-HT1A receptor partial agonist . It functions as a full agonist at presynaptic autoreceptors, which initially inhibits serotonin neuron firing and release. Concurrently, it acts as a partial agonist at postsynaptic receptors. The delayed therapeutic onset of buspirone (2-4 weeks) is thought to be due to the eventual desensitization of the presynaptic autoreceptors, leading to a net increase in serotonergic activity. Buspirone also exhibits weak antagonist activity at dopamine D2 receptors.
-
WAY-100635 is a potent and selective 5-HT1A receptor silent antagonist . It binds with high affinity to the 5-HT1A receptor but possesses no intrinsic activity. Its primary role is as a research tool to block 5-HT1A receptors, thereby confirming the receptor's involvement in a specific physiological or behavioral response. By blocking inhibitory presynaptic autoreceptors, WAY-100635 can lead to an increase in the firing rate of serotonergic neurons.
Caption: 5-HT1A receptor signaling and drug interaction.
Comparative Performance in Anxiety Models
The effects of buspirone and WAY-100635 have been extensively studied in various preclinical models of anxiety. Buspirone's performance is often inconsistent, depending on the dose, administration schedule (acute vs. chronic), and specific model, whereas WAY-100635 often produces anxiolytic-like effects, which may seem counterintuitive for an antagonist.
| Anxiety Model | Species | Compound | Dose (mg/kg) | Key Findings |
| Elevated Plus Maze (EPM) | Rat | Buspirone | 3.0 | Increased frequency of open arm exploration when administered 2 hours before testing. |
| Elevated Plus Maze (EPM) | Mouse | Buspirone | 1.25 (acute) | Produced mild anxiolytic-like effects by reducing risk assessment behaviors. Higher doses also reduced general activity. |
| Elevated Plus Maze (EPM) | Mouse | Buspirone | 1.0 - 10.0 | Produced changes indicative of anxiety reduction, though higher doses were compromised by reduced general behavior. |
| Elevated Plus Maze (EPM) | Mouse | WAY-100635 | 0.03 - 9.0 | Showed an anxiolytic-like effect with a bell-shaped dose-response curve. |
| Elevated Plus Maze (EPM) | Mouse | WAY-100635 | 3.0 µg (intra-MRN) | Microinfusion into the median raphe nucleus (MRN) increased open arm exploration, indicating an anxiolytic effect. |
| Elevated Plus Maze (EPM) | SART-Stressed Mouse | Buspirone & WAY-100635 | 10.0 (Buspirone) & 1.0 (WAY-100635) | Buspirone showed an anxiolytic effect (increased time in open arms), which was antagonized by pre-treatment with WAY-100635. |
| Social Interaction Test | Mouse | Buspirone | 1.5 - 3.0 (chronic) | Had no effect on social investigation but did enhance olfactory exploration of the environment. |
| Agonistic Behavior | Mouse | WAY-100635 | 0.01 - 1.0 | Had no significant effect on agonistic or defensive behaviors in a resident-intruder test. |
| Novel Tank Test / Light/Dark Test | Zebrafish | Buspirone | - | Was anxiolytic in both the geotaxis (novel tank) and scototaxis (light/dark) tests. |
| Novel Tank Test / Light/Dark Test | Zebrafish | WAY-100635 | - | Was anxiolytic in both the geotaxis and scototaxis tests. |
Experimental Protocols
Reproducible and well-defined protocols are essential for evaluating anxiolytic agents. The Elevated Plus Maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents.
Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) set in a plus configuration and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms). The junction of the four arms forms a central platform.
-
Subjects: Adult male rats or mice are commonly used. Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: WAY-100635 or buspirone (or vehicle control) is administered via the appropriate route (e.g., intraperitoneal, subcutaneous) at a specific time before testing (e.g., 30 minutes). This timing is critical and should be consistent.
-
Procedure: Each animal is placed individually on the central platform of the maze, facing an open arm. The animal is then allowed to explore the maze freely for a standard duration, typically 5 minutes. The session is recorded by an overhead video camera for later analysis.
-
Behavioral Measures:
-
Anxiety Indices:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase suggests an anxiolytic effect.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100. An increase suggests an anxiolytic effect.
-
-
Locomotor Activity:
-
Total number of closed arm entries. This measure is used to control for general changes in motor activity, as a drug that simply increases movement could be mistaken for an anxiolytic.
-
-
-
Data Analysis: Data are typically analyzed using ANOVA or t-tests to compare drug-treated groups with the vehicle control group.
Caption: General experimental workflow for preclinical anxiety studies.
Summary and Conclusion
The comparison between WAY-100635 and buspirone highlights the complexity of the serotonergic system in anxiety.
-
Buspirone , as a partial agonist, demonstrates a complex, often dose-and-timing-dependent anxiolytic profile in preclinical models. Its clinical utility is well-established for generalized anxiety disorder, though its delayed onset of action is a key characteristic.
-
WAY-100635 serves as an indispensable research tool. Its function as a silent antagonist allows for the definitive confirmation of 5-HT1A receptor-mediated effects. For example, the ability of WAY-100635 to block the anxiolytic effects of buspirone confirms that buspirone's action is mediated through the 5-HT1A receptor. The finding that WAY-100635 can itself produce anxiolytic-like effects suggests that blocking presynaptic 5-HT1A autoreceptors, thereby increasing serotonergic neuronal firing, may be a viable mechanism for anxiolysis.
References
- 1. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]
A Comparative Analysis of [11C]WAY-100635 and [18F]Mefway for PET Imaging of 5-HT1A Receptors
A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and comparative data of two prominent radiotracers for serotonin 1A receptor imaging.
This guide provides a comprehensive comparison of two key radioligands used in Positron Emission Tomography (PET) for the in vivo quantification of the serotonin 1A (5-HT1A) receptor: [11C]WAY-100635 and [18F]Mefway. The 5-HT1A receptor is a crucial target in neuroscience research and drug development, implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression and anxiety.[1][2][3] The choice of radiotracer is critical for the successful design and interpretation of PET studies. This document aims to assist researchers in making an informed decision by presenting a detailed analysis of both tracers, supported by experimental data.
Overview of the Radiotracers
[11C]WAY-100635 has long been considered the gold standard for PET imaging of 5-HT1A receptors due to its high selectivity and favorable in vivo kinetics.[2][4] However, its use is limited by the short physical half-life of Carbon-11 (t1/2 ≈ 20.4 minutes), which necessitates an on-site cyclotron and restricts the duration of imaging studies.
To address this limitation, [18F]Mefway was developed as a Fluorine-18 labeled analogue (t1/2 ≈ 109.8 minutes). The longer half-life of Fluorine-18 allows for centralized production and distribution of the radiotracer, longer scan durations, and improved counting statistics.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for [11C]WAY-100635 and [18F]Mefway, extracted from published human and non-human primate studies. These parameters are crucial for evaluating the performance of a radiotracer in quantifying receptor density.
Table 1: Radiotracer Properties
| Property | [11C]WAY-100635 | [18F]Mefway |
| Radionuclide | Carbon-11 | Fluorine-18 |
| Half-life | 20.4 minutes | 109.8 minutes |
| Lipophilicity (LogP) | 3.28 | 2.62 |
| Plasma Free Fraction (fP) | ~5.8% | ~5.1% |
Table 2: In Vivo Performance in Humans
| Parameter | [11C]WAY-100635 | [18F]Mefway |
| Binding Potential (BPND) | ||
| Mesial Temporal Lobe | - | 2.4 |
| Insular Cortex | - | 1.6 |
| Other Cortical Regions | - | 0.7 - 1.0 |
| Test-Retest Variability | Low | ~8% |
| Metabolism | Rapidly metabolized, <10% parent at 10 min | Rapid initial metabolism, 10-15% parent at 90 min |
Table 3: Comparative Binding Potential (BPND) in Non-Human Primates
| Brain Region | [11C]WAY-100635 | [18F]Mefway |
| Mesial Temporal Cortex | 7.0 ± 1.2 | 7.4 ± 0.6 |
| Anterior Cingulate Gyrus | 7.9 ± 1.2 | 7.2 ± 1.2 |
| Raphe Nuclei | 3.3 ± 0.7 | 3.7 ± 0.6 |
| Insula Cortex | 4.7 ± 1.0 | 4.2 ± 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings across studies. Below are typical experimental protocols for PET imaging with [11C]WAY-100635 and [18F]Mefway.
Subject Preparation and Radiotracer Administration
For both radiotracers, subjects are typically required to fast for a minimum of 4 hours prior to the scan. An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
[11C]WAY-100635: A bolus injection of the radiotracer is administered intravenously.
-
[18F]Mefway: A bolus injection of 192–204 MBq of the radiotracer is administered intravenously.
PET Scan Acquisition
Dynamic PET scans are acquired to measure the change in radiotracer concentration in the brain over time.
-
[11C]WAY-100635: Dynamic scanning for at least 63 minutes is performed.
-
[18F]Mefway: Dynamic data is acquired for at least 90 minutes, with stable binding potential estimates achievable within this timeframe. Some protocols extend scanning to 120 minutes.
Arterial Blood Sampling and Metabolite Analysis
To accurately quantify receptor binding, it is often necessary to measure the concentration of the parent radiotracer in arterial plasma over time.
-
[11C]WAY-100635: Arterial blood samples are collected throughout the scan. High-performance liquid chromatography (HPLC) is used to separate the parent radiotracer from its radioactive metabolites. One of the major metabolites is [11C]cyclohexanecarboxylic acid.
-
[18F]Mefway: Venous or arterial blood samples are collected. Radio-TLC or HPLC is used for metabolite analysis. [18F]Mefway is rapidly metabolized, but no detectable [18F]fluoride ions are found in the plasma, indicating good in vivo stability against defluorination.
Data Analysis
The binding potential (BPND), a measure of the density of available receptors, is a common outcome measure. This is often calculated using a reference tissue model, where a brain region with a negligible density of 5-HT1A receptors, such as the cerebellum, is used as an input function, avoiding the need for arterial blood sampling. For [18F]Mefway, the multilinear reference tissue model (MRTM) and Logan graphical analysis are commonly used.
Visualizations
The following diagrams illustrate key concepts and workflows related to the PET imaging of 5-HT1A receptors with these radiotracers.
Caption: Radiotracer binding to the 5-HT1A receptor in the brain.
References
- 1. Localization of 5-HT1A receptors in the living human brain using [carbonyl-11C]WAY-100635: PET with anatomic standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human evaluation of 18F-mefway, a PET radioligand specific to serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-100635 in Primate Models of Anxiety: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of WAY-100635, a selective 5-HT1A receptor antagonist, in primate models of anxiety. Its performance is evaluated against established anxiolytics, namely the benzodiazepine diazepam and Selective Serotonin Reuptake Inhibitors (SSRIs), supported by experimental data from non-human primate studies.
Executive Summary
WAY-100635 has demonstrated notable anxiolytic-like effects in primate models, specifically in the marmoset predator confrontation test. It effectively reverses fear-induced avoidance behavior in a dose-dependent manner without causing sedation. When compared to the traditional anxiolytic diazepam, WAY-100635 offers a comparable reduction in anxiety-like behaviors in a similar primate model. While direct comparative studies with SSRIs in the same primate anxiety paradigm are limited, existing research on SSRIs in various primate models suggests they also reduce anxiety-like behaviors, although the experimental contexts and primate species often differ. This guide synthesizes the available data to facilitate an objective comparison of these compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key studies on the effects of WAY-100635, diazepam, and the SSRI sertraline in primate models of anxiety.
Table 1: Efficacy of WAY-100635 in the Marmoset Predator Confrontation Test
| Treatment Group | Dose (mg/kg, i.p.) | Change in Time Spent in Predator-Associated Area | Change in Maze Exploration | Sedation Observed |
| Saline (Control) | - | Baseline | Baseline | No |
| WAY-100635 | 0.2 | Significant Increase | Increased | No |
| WAY-100635 | 0.4 | Significant, Dose-Dependent Increase | Increased | No |
| WAY-100635 | 0.8 | Significant, Dose-Dependent Increase | Increased | No |
Data synthesized from Barros et al. (2003).[1]
Table 2: Efficacy of Diazepam in the Marmoset Predator Confrontation Test
| Treatment Group | Dose (mg/kg, i.m.) | Change in Time Spent in Predator Vicinity | Change in Exploratory Behaviors | Change in Scratching (Anxiety Indicator) |
| Control | - | Baseline | Baseline | Baseline |
| Diazepam | 1.0 | Significant Increase | Increased | Significant Reduction |
| Diazepam | 2.0 | Significant Increase | Increased | Significant Reduction |
| Diazepam | 3.0 | Significant Increase | Increased | Significant Reduction |
Data synthesized from a study on diazepam's effects in a similar marmoset predator confrontation model.
Table 3: Efficacy of Sertraline (SSRI) in Cynomolgus Monkeys
| Treatment Group | Dose (mg/kg, oral) | Effect on Anxious Behavior | Primate Model Context |
| Placebo | - | Baseline | Social housing |
| Sertraline | 20 | Significant Reduction | Social housing, long-term administration (18 months) |
Data from a study on the long-term effects of sertraline in socially-housed cynomolgus monkeys.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Marmoset Predator Confrontation Test (for WAY-100635 and Diazepam)
-
Subjects: Adult male and female common marmosets (Callithrix penicillata).
-
Apparatus: A figure-eight maze. A taxidermized wild cat (predator stimulus) is placed outside one of the corners of the maze.
-
Habituation: Animals are habituated to the maze in the absence of the predator for a set number of sessions.
-
Procedure:
-
Following habituation, animals are administered either WAY-100635 (0.2, 0.4, and 0.8 mg/kg, intraperitoneally), diazepam (1, 2, and 3 mg/kg, intramuscularly), or a saline control in a pseudo-randomized order.[1]
-
After a specified pre-treatment period, each animal is placed in the maze for a 30-minute session in the presence of the taxidermized predator.
-
Behavior is recorded via video camera.
-
-
Behavioral Measures:
-
Time spent in the maze sections closest to the predator.
-
Frequency of maze exploration.
-
Incidence of anxiety-related behaviors such as scratching and alarm calls.
-
Chronic SSRI Administration in Cynomolgus Monkeys (for Sertraline)
-
Subjects: Adult female cynomolgus monkeys (Macaca fascicularis).
-
Procedure:
-
Monkeys are socially housed and trained for oral administration of either a placebo or sertraline (20 mg/kg) daily for 18 months.[1]
-
Anxious and depressive behaviors are recorded at baseline and throughout the treatment period.
-
-
Behavioral Measures: Anxious behavior is assessed through standardized observational protocols, focusing on behaviors such as pacing, self-grooming, and vigilance.[1]
Mandatory Visualizations
Signaling Pathway of 5-HT1A Receptor Antagonism
Caption: WAY-100635 blocks presynaptic 5-HT1A autoreceptors, increasing 5-HT release, and postsynaptic 5-HT1A receptors.
Experimental Workflow for Primate Anxiety Studies
Caption: A typical experimental workflow for assessing anxiolytic drug efficacy in a primate predator confrontation model.
References
Re-evaluating WAY-100635: A Guide to its Dual Role as a 5-HT1A Antagonist and D4 Agonist
For decades, WAY-100635 has been a cornerstone tool in neuroscience research, widely employed as a potent and selective silent antagonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] However, emerging evidence has revealed a significant and previously unappreciated characteristic of this compound: its potent agonist activity at the dopamine D4 receptor.[1][4] This discovery necessitates a critical re-evaluation of past studies that have utilized WAY-100635, as its effects may not be solely attributable to 5-HT1A receptor blockade.
This guide provides a comprehensive comparison of WAY-100635's activity at both the 5-HT1A and D4 receptors, presenting key experimental data, detailed protocols, and visual aids to assist researchers in navigating the complexities of this dual-action ligand. The aim is to foster a more nuanced understanding of WAY-100635's pharmacological profile and to guide the design and interpretation of future experiments.
Comparative Pharmacology of WAY-100635
The pharmacological profile of WAY-100635 is characterized by high affinity for both the 5-HT1A and D4 receptors. While initially lauded for its selectivity for the 5-HT1A receptor, subsequent studies have demonstrated that its affinity for the D4 receptor is only about tenfold lower. Crucially, its functional activity at these two receptors is diametrically opposed: it acts as a silent antagonist at 5-HT1A receptors and a potent agonist at D4 receptors.
Binding Affinity and Functional Potency
The following tables summarize the quantitative data on the binding affinity and functional potency of WAY-100635 and its major metabolite, WAY-100634, at human 5-HT1A and D4 receptors.
Table 1: Binding Affinity of WAY-100635 and Metabolites
| Compound | Receptor | Binding Affinity (Ki, nM) | Radioligand | Cell Line | Reference |
| WAY-100635 | 5-HT1A | 0.39 | [³H]8-OH-DPAT | Rat Hippocampus | |
| WAY-100635 | 5-HT1A | 0.84 | Not Specified | Rat 5-HT1A | |
| WAY-100635 | D4.2 | 16 | Not Specified | Not Specified | |
| WAY-100635 | D4.2 | 2.4 (Kd) | [³H]WAY-100635 | Not Specified | |
| WAY-100635 | D4.4 | 3.3 | Not Specified | HEK-D4.4 | |
| WAY-100634 | D4 | High Affinity | Not Specified | Not Specified |
Table 2: Functional Activity of WAY-100635 and Metabolites
| Compound | Receptor | Functional Assay | Potency (EC50, nM) | Efficacy (% of Dopamine) | Cell Line | Reference |
| WAY-100635 | 5-HT1A | Various | Antagonist (pA2 = 9.71) | Silent Antagonist | Guinea-Pig Ileum | |
| WAY-100635 | D4.4 | GTPγS | 9.7 | Full Agonist | HEK-D4.4 | |
| WAY-100635 | D4.4 | [³⁵S]GTPγS | pEC50 = 6.63 | 19% (Partial Agonist) | CHO | |
| WAY-100634 | D4.4 | GTPγS | 0.65 | Nearly Full Agonist | HEK-D4.4 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacology of WAY-100635. For specific details, researchers should consult the original publications.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of WAY-100635 for 5-HT1A and D4 receptors.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT1A or D4 receptor.
-
Radioligand: [³H]8-OH-DPAT for 5-HT1A receptors or [³H]WAY-100635 for D4 receptors.
-
WAY-100635 (unlabeled) for competition binding assays.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled WAY-100635.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays (GTPγS Binding Assay)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of WAY-100635 at D4 receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells expressing the D4 receptor.
-
[³⁵S]GTPγS.
-
WAY-100635.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state.
-
The membranes are then incubated with varying concentrations of WAY-100635 in the presence of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
An increase in [³⁵S]GTPγS binding indicates agonist activity. The concentration-response curve is used to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided.
Implications for Future Research and Re-interpretation of Past Findings
The dual pharmacology of WAY-100635 has significant implications for the interpretation of a vast body of literature. Effects previously attributed solely to 5-HT1A receptor blockade may, in fact, be influenced or even dominated by D4 receptor activation. This is particularly relevant for studies using higher concentrations of WAY-100635, where significant D4 receptor occupancy is likely.
Key considerations for researchers:
-
Re-examine past data: Researchers who have used WAY-100635 should critically review their findings in light of its D4 agonist properties.
-
Use appropriate controls: Future studies employing WAY-100635 should include experiments to dissect the relative contributions of 5-HT1A antagonism and D4 agonism. This could involve the use of selective D4 antagonists in conjunction with WAY-100635.
-
Consider alternative tools: When selective 5-HT1A antagonism is desired, researchers should consider using alternative compounds with a cleaner pharmacological profile and no significant activity at D4 receptors.
-
Explore the D4 agonism: The D4 agonist properties of WAY-100635 also present an opportunity to investigate the physiological and behavioral roles of the D4 receptor.
References
- 1. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635 is a potent dopamine D4 receptor agonist - ProQuest [proquest.com]
The Dichotomous Role of 5-HT1A Receptor Antagonist WAY-100635 on SSRI-Induced Anxiety-Like Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acute administration of Selective Serotonin Reuptake Inhibitors (SSRIs) is often associated with a paradoxical increase in anxiety-like behaviors, a phenomenon that poses a significant clinical challenge. The 5-HT1A receptor, particularly the somatodendritic autoreceptor, is a key modulator in this response. This guide provides a comparative analysis of the effects of the selective 5-HT1A receptor antagonist, WAY-100635, on anxiety-like behaviors induced by various SSRIs, supported by experimental data from preclinical studies.
Contrasting Effects of WAY-100635 on Acute SSRI-Induced Anxiogenesis
Acute administration of SSRIs such as fluoxetine and sertraline has been shown to induce anxiogenic-like effects in rodent models. Studies investigating the co-administration of WAY-100635 with these SSRIs have revealed that blockade of 5-HT1A receptors does not attenuate, and may even exacerbate, these acute anxiety-like responses.
In contrast, when administered chronically with the SSRI paroxetine, WAY-100635 has been demonstrated to reduce the latency to the anxiolytic effects of the SSRI. This suggests a complex, time-dependent interaction between 5-HT1A receptor blockade and SSRI treatment.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the interaction between WAY-100635 and various SSRIs on anxiety-like behaviors.
Table 1: Effects of Acute Co-administration of WAY-100635 and SSRIs on Anxiety-Like Behaviors
| SSRI | Behavioral Test | Species | Treatment Groups | Key Finding | Quantitative Data (Mean ± SEM) | Reference |
| Fluoxetine | Elevated Plus Maze | Mice | Vehicle, Fluoxetine (20 mg/kg), WAY-100635 (0.3 mg/kg), Fluoxetine + WAY-100635 | WAY-100635 reverses the acute anxiogenic effect of fluoxetine. | Time in Open Arms (s): - Vehicle: 20.03 ± 10.12 - Fluoxetine: 5.67 ± 3.68 - Fluoxetine + WAY-100635: 38.9 ± 15.94 | [1] |
| Fluoxetine | Social Interaction Test | Rats | Vehicle, Fluoxetine (2.5-10 mg/kg), WAY-100635 (0.05 & 0.2 mg/kg), Fluoxetine + WAY-100635 | WAY-100635 failed to reverse the SSRI-induced decrease in social interaction and augmented self-grooming. | Qualitative data, specific values not provided in the abstract. | [2] |
| Sertraline | Social Interaction Test | Rats | Vehicle, Sertraline (15 mg/kg), WAY-100635 (0.05 & 0.2 mg/kg), Sertraline + WAY-100635 | WAY-100635 failed to reverse the SSRI-induced decrease in social interaction. | Qualitative data, specific values not provided in the abstract. | [2] |
| Sertraline | Elevated Plus Maze | Mice | Vehicle, Sertraline (10 mg/kg) | Acute sertraline treatment significantly decreased the time spent in open arms. | Specific quantitative data for co-administration with WAY-100635 not available in the provided search results. A separate study showed acute sertraline (10 mg/kg) decreased time in open arms. | [1][3] |
| Escitalopram | Elevated Plus Maze | Rats | Vehicle, Escitalopram (1, 2.5, 5 mg/kg) | Acute escitalopram treatment leads to increased anxiety-related behavior. | Specific quantitative data for co-administration with WAY-100635 not available in the provided search results. Studies confirm acute anxiogenic effects of escitalopram alone. |
Table 2: Effects of Chronic Co-administration of WAY-100635 and Paroxetine on Anxiety-Like Behaviors
| SSRI | Behavioral Test | Species | Treatment Groups | Key Finding | Quantitative Data (Mean ± SEM) | Reference |
| Paroxetine | Social Interaction Test | Rats | Vehicle, Paroxetine (3 mg/kg/day for 7 days), WAY-100635 (1 mg/kg/day for 7 days), Paroxetine + WAY-100635 | Co-administration of WAY-100635 with paroxetine for 7 days produced a marked anxiolytic effect, reducing the latency to anxiolysis seen with paroxetine alone (which typically takes 21 days). | Social Interaction Time (s): - Vehicle/Vehicle: 76.4 ± 4.9 - Vehicle/Paroxetine: 61.9 ± 7.9 - WAY-100635/Vehicle: 71.6 ± 4.7 - WAY-100635/Paroxetine: 149.3 ± 16.8 |
Experimental Protocols
Elevated Plus Maze (EPM)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period, typically 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in fear and anxiety. Conversely, anxiogenic compounds decrease open arm exploration.
Social Interaction Test
The social interaction test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.
-
Apparatus: A square or circular arena. The lighting conditions can be manipulated to alter the baseline level of anxiety (bright light is more anxiogenic).
-
Procedure: Two unfamiliar rodents are placed in the arena for a set period, and the duration of active social interaction (e.g., sniffing, grooming, following) is recorded.
-
Interpretation: A decrease in social interaction time is indicative of an anxiogenic-like state, while an increase suggests an anxiolytic-like effect. It is crucial to also measure locomotor activity to ensure that changes in social interaction are not due to general motor deficits.
Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway in Anxiety
The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by serotonin (5-HT), initiates a signaling cascade that ultimately leads to neuronal inhibition. This is particularly relevant at the somatodendritic autoreceptors on serotonin neurons in the raphe nuclei.
Caption: 5-HT1A autoreceptor signaling cascade.
Experimental Workflow for Assessing WAY-100635 Effects
The following diagram illustrates a typical experimental workflow for investigating the effects of WAY-100635 on SSRI-induced anxiety-like behaviors in rodents.
Caption: Workflow for behavioral pharmacology studies.
Conclusion
The interaction between the 5-HT1A receptor antagonist WAY-100635 and SSRIs in modulating anxiety-like behaviors is multifaceted. While acute co-administration with fluoxetine and sertraline appears to be ineffective or even counterproductive in mitigating the initial anxiogenic effects, chronic co-administration with paroxetine shows promise in accelerating the onset of anxiolysis. These findings underscore the critical role of 5-HT1A autoreceptor desensitization in the therapeutic action of SSRIs and highlight the potential of 5-HT1A antagonists as adjuncts to SSRI therapy, albeit with a temporal dependency. Further research is warranted to elucidate the precise mechanisms and to explore the therapeutic window for such combination therapies in treating anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Link: WAY-100635 Binding and Clinical Outcomes in Depression
A Comparative Guide for Researchers and Drug Development Professionals
The serotonin 1A (5-HT1A) receptor, a key player in mood regulation, has long been a focal point in depression research. The radioligand [¹¹C]WAY-100635, a potent and selective 5-HT1A receptor antagonist, has emerged as a critical tool for in-vivo imaging of these receptors using Positron Emission Tomography (PET). This guide provides a comprehensive comparison of [¹¹C]WAY-100635's performance in correlating with clinical outcomes in depression, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Insights into WAY-100635 Binding
The binding potential (BP) of [¹¹C]WAY-100635, an indicator of 5-HT1A receptor density and affinity, has been extensively studied in major depressive disorder (MDD). However, findings have been varied, with some studies reporting elevated receptor binding in unmedicated depressed individuals, while others show a reduction.[1][2][3] This discrepancy may be attributable to differences in patient populations, medication history, and PET data analysis methodologies.[3]
A consistent observation is that antidepressant treatment does not appear to significantly alter 5-HT1A receptor binding as measured by [¹¹C]WAY-100635.[2] This suggests that the therapeutic effects of these medications may not be directly mediated by changes in receptor density.
The relationship between baseline [¹¹C]WAY-100635 binding and treatment response is a critical area of investigation, though the results are not yet conclusive. Some studies indicate that higher baseline 5-HT1A receptor binding may be associated with a poorer response to antidepressant treatment. Conversely, other research suggests that higher pre-treatment binding is linked to remission in bipolar depression.
Table 1: Summary of [¹¹C]WAY-100635 Binding Potential (BP) in Depression Studies
| Study Population | Brain Region(s) | Key Findings | Citation(s) |
| Unmedicated MDD vs. Healthy Controls | Widespread cortical and limbic areas | Reduced binding potential in depressed individuals. | |
| Antidepressant-naïve MDD vs. Healthy Controls & Antidepressant-exposed MDD | Multiple brain regions | Higher binding potential in antidepressant-naïve patients. | |
| MDD before and after SSRI treatment | Widespread cortical and limbic areas | No significant change in binding potential after treatment. | |
| MDD Responders vs. Non-responders | Orbital Cortex | Higher baseline binding potential in non-responders. | |
| Recovered Depressed Men vs. Healthy Controls | Cortical areas | Persistent widespread decrease in binding potential in recovered individuals. |
Alternative Radioligands for 5-HT1A Receptor Imaging
While [¹¹C]WAY-100635 is the most extensively used radioligand for 5-HT1A receptor imaging, other tracers have been developed. A notable alternative is [¹⁸F]MPPF, which offers the advantage of a longer half-life, making it more suitable for clinical settings without an on-site cyclotron.
A key difference between the two lies in their sensitivity to endogenous serotonin levels. [¹¹C]WAY-100635, as an antagonist, is largely insensitive to synaptic serotonin concentrations. In contrast, the binding of [¹⁸F]MPPF, a partial agonist, may be influenced by endogenous serotonin levels. This property can be leveraged to probe changes in synaptic serotonin, offering a different dimension to understanding the neurobiology of depression and treatment response.
Table 2: Comparison of 5-HT1A PET Radioligands
| Feature | [¹¹C]WAY-100635 | [¹⁸F]MPPF |
| Ligand Type | Antagonist | Partial Agonist |
| Half-life | ~20 minutes | ~110 minutes |
| Affinity for 5-HT1A | High (Ki ≈ 0.1 nM) | High (Ki ≈ 0.5 nM) |
| Sensitivity to Endogenous Serotonin | Low | Moderate |
| Primary Application in Depression | Measuring 5-HT1A receptor density. | Assessing receptor density and potentially synaptic serotonin levels. |
| Key Advantage | Extensive validation and literature base. | Longer half-life allows for centralized production and distribution. |
| Key Disadvantage | Short half-life requires an on-site cyclotron. | Binding may be confounded by endogenous serotonin levels. |
Experimental Protocols
A standardized protocol is crucial for the reliable quantification of [¹¹C]WAY-100635 binding. The following outlines a typical experimental workflow.
Radioligand Synthesis and Administration
[¹¹C]WAY-100635 is synthesized via the N-alkylation of the desmethyl precursor with [¹¹C]methyl iodide. The final product is purified by high-performance liquid chromatography (HPLC) and formulated for intravenous injection. A typical injected dose for a human study is around 370 MBq (10 mCi).
PET Scan Acquisition
Patients are positioned in the PET scanner, and a transmission scan is performed for attenuation correction. Following the intravenous bolus injection of [¹¹C]WAY-100635, dynamic 3D emission data are acquired for 90-120 minutes.
Arterial Blood Sampling and Analysis
To accurately quantify receptor binding, arterial blood sampling is often required to measure the concentration of the radioligand in plasma over time (the arterial input function). Blood samples are collected frequently in the initial minutes after injection and then at increasing intervals. Plasma is separated, and the radioactivity is measured. The fraction of the radioligand that is not bound to plasma proteins is also determined.
Data Analysis and Quantification
The most common methods for quantifying [¹¹C]WAY-100635 binding are:
-
Compartmental Modeling: This approach uses the arterial input function to fit the time-activity curves from different brain regions to a mathematical model that describes the transport and binding of the radioligand. This method can provide absolute measures of binding potential.
-
Simplified Reference Tissue Model (SRTM): This method avoids the need for arterial blood sampling by using a brain region with a negligible density of 5-HT1A receptors (e.g., the cerebellum) as a reference. The time-activity curve from the reference region is used as a surrogate for the plasma input function. This method provides a relative measure of binding potential (BP_ND).
Mandatory Visualizations
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: [¹¹C]WAY-100635 PET Experimental Workflow.
Caption: Comparison of [¹¹C]WAY-100635 and [¹⁸F]MPPF.
References
- 1. Imaging the serotonin 1A receptor using [11C]WAY100635 in healthy controls and major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain serotonin1A receptor binding measured by positron emission tomography with [11C]WAY-100635: effects of depression and antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of WAY-100635 Maleate: A Procedural Guide
For immediate release: Researchers and laboratory personnel handling WAY-100635 maleate must adhere to specific disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, consolidating safety information and operational procedures.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary disposal method for this compound is through an approved waste disposal plant[1].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below to inform handling and disposal procedures.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄N₄O₂ ⋅ C₄H₄O₄ | [2] |
| Molecular Weight | 538.6 g/mol | [1][2] |
| Solubility in Water | 25 mM | |
| Storage Temperature | 2-8°C | |
| Appearance | Off-white solid |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.
-
Containment of Spills: In the event of a spill, prevent further leakage and keep the product away from drains and water courses. Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontamination: Following a spill, decontaminate surfaces and equipment by scrubbing with alcohol.
-
Waste Collection: Collect all waste material, including spilled substance, absorbent materials, and contaminated PPE, into a designated and clearly labeled waste container.
-
Disposal: Dispose of the contents and the container through an approved and licensed waste disposal company. Do not dispose of this compound down the drain or in general waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling WAY-100635 maleate
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of WAY-100635 maleate, a potent 5-HT1A receptor antagonist and dopamine D4 receptor agonist. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, and skin contact. The following table summarizes the required PPE and safety measures.
| Protection Type | Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields | Ensure a snug fit to protect against dust particles and splashes. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling the solid and solutions. Given its aromatic amine structure, prolonged or direct contact should be avoided. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Lab Coat / Impervious Clothing | A full-sleeved lab coat is required. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat. | |
| Respiratory Protection | NIOSH-Approved Respirator | For handling the powder form, a Type N95 (US) or equivalent respirator is recommended to prevent inhalation of fine particles.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Hygiene Measures | Hand Washing | Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
| No Food or Drink | Do not eat, drink, or smoke in laboratory areas where this chemical is handled. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling and disposal of this compound. The following diagram and procedural steps outline the recommended process from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
Procedural Steps:
-
Preparation and Weighing:
-
Always work within a certified chemical fume hood.
-
Don all required PPE before handling the container.
-
To handle the solid, use spark-proof tools and weigh the desired amount on anti-static weigh paper.
-
Clean the weighing area and spatula immediately after use.
-
-
Solubilization and Storage:
-
This compound is soluble in water (up to 25 mM or 25 mg/mL) and DMSO (>10 mg/mL).[1][2]
-
Add the solvent slowly to the solid to avoid aerosolization.
-
Store stock solutions in clearly labeled, sealed containers at 2-8°C for short-term storage or aliquot and freeze at -20°C for longer-term stability (up to 3 months). Protect from light.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid generating aerosols or splashes.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of the solid, gently cover with an absorbent material and collect into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Disposal:
-
Dispose of all waste materials (solid compound, solutions, contaminated labware) in accordance with your institution's and local environmental regulations.
-
This compound is very toxic to aquatic life, so do not dispose of it down the drain.
-
Experimental Protocol: Representative 5-HT1A Receptor Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound like WAY-100635 for the human 5-HT1A receptor. This protocol is adapted from standard procedures in the field.[3]
Materials and Reagents:
-
Membrane Preparation: CHO or HEK293 cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membranes to a final concentration of 15-20 µg of protein per well.[3]
-
Assay Plate Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM 5-HT.
-
Test Compound: 25 µL of serial dilutions of this compound.
-
-
Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT solution (at a final concentration close to its Kd, typically 1-2 nM) to all wells.
-
Reaction Initiation: Add 200 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume will be 250 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filtermat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of WAY-100635 by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
This compound has a dual mechanism of action. It is a potent antagonist at the 5-HT1A receptor and an agonist at the dopamine D4 receptor.
Caption: Antagonistic action of WAY-100635 at the 5-HT1A receptor.
Caption: Agonistic action of WAY-100635 at the Dopamine D4 receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
